Zeranol
Description
Alpha-Zearalanol is a macrolide.
Zeranol is a non-steroidal estrogen agonist. It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops. It is 3-4x more potent as an estrogen agonist than the related compound zearalenone.
This compound has been reported in Punica granatum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
This compound is isolated from Fusarium species. It is an anabolic agent and estrogenic agent (mainly veterinary use). This compound is used as a growth promoter for food animals. It was banned by the EU in 1989, but is still permitted in the USA and some other countries. It may also arise in livestock by ingestion of Fusarium contaminated pasture or feeds. this compound has been shown to exhibit muscle building function (A7851). this compound belongs to the family of Macrolides and Analogues. These are organic compounds containing a lactone ring of at least twelve members[1]. The term 'macrolide' encompasses a diverse family of unrelated compounds with large macrolactam rings[2].
A non-steroidal estrogen analog.
Properties
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
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InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Record name | ZEARALANOL | |
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DSSTOX Substance ID |
DTXSID4022315 | |
| Record name | Zearalanol | |
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Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
| Record name | ZEARALANOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
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CAS No. |
26538-44-3 | |
| Record name | ZEARALANOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Zeranol | |
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| Record name | Zeranol [USAN:INN:BAN] | |
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| Record name | Zeranol | |
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| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
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| Record name | Zearalanol | |
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| Record name | Zeranol | |
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| Record name | ZERANOL | |
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Melting Point |
352 to 356 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanism of Action of Zeranol in Cattle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeranol (α-zearalanol) is a synthetic non-steroidal estrogenic agent widely utilized in the beef industry as a growth promotant.[1][2] Derived from the mycotoxin zearalenone, produced by fungi of the Fusarium genus, this compound enhances weight gain and improves feed efficiency in cattle.[3][4] Its mechanism of action is primarily mediated through its interaction with estrogen receptors, which triggers a cascade of physiological and cellular responses that culminate in an anabolic state. This document provides an in-depth technical overview of the molecular and physiological pathways through which this compound exerts its effects in bovine species. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding for research and development professionals.
Introduction
This compound is a resorcylic acid lactone, a group of compounds that includes the mycoestrogen zearalenone.[1] While structurally distinct from endogenous steroidal estrogens like 17β-estradiol, this compound exhibits significant estrogenic activity. This property is harnessed in veterinary medicine, where this compound is administered to cattle as a subcutaneous implant to promote growth. Its use is approved in several countries, including the United States and Canada, but it is banned in the European Union due to concerns about potential risks to human health. Understanding the precise mechanism of action of this compound is crucial for evaluating its efficacy, safety, and for the development of alternative growth-promoting agents.
Molecular Mechanism of Action
Binding to Estrogen Receptors
The primary molecular action of this compound is its function as an estrogen receptor (ER) agonist. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with a high affinity, comparable to that of 17β-estradiol. The binding of this compound to these receptors initiates a conformational change in the receptor protein, leading to its dimerization and subsequent translocation to the nucleus.
Activation of Estrogenic Signaling Pathways
Once in the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation, growth, and metabolism.
Key downstream effects of ER activation by this compound include:
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Upregulation of Growth Factors: this compound administration has been associated with an increase in the expression of Insulin-like Growth Factor 1 (IGF-1). IGF-1 is a potent anabolic hormone that stimulates protein synthesis and cell proliferation in various tissues, including muscle.
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Modulation of Cell Cycle Proteins: Studies have shown that this compound can up-regulate the expression of cyclin D1, a key protein involved in cell cycle progression, and down-regulate tumor suppressor proteins like p53 and p21. This contributes to increased cell proliferation.
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Interaction with Other Signaling Cascades: this compound-activated ERs can also engage in "crosstalk" with other signaling pathways, such as the protein kinase C and extracellular signal-regulated kinase-1/2 (ERK1/2) pathways.
Physiological Effects in Cattle
The molecular actions of this compound translate into significant physiological changes in cattle, primarily related to growth and metabolism.
Growth Promotion and Feed Efficiency
The anabolic effects of this compound lead to increased average daily gain (ADG) and improved feed conversion efficiency. This is attributed to enhanced protein deposition in muscle tissue. Some studies have also observed a reduction in carcass fat content.
Hormonal Modulation
This compound implantation can alter the endogenous hormonal milieu in cattle. It has been shown to increase mean growth hormone (GH) concentrations. However, its effects on other hormones can be variable. For instance, some studies have reported a decrease in plasma triiodothyronine (T3) levels in implanted steers. The administration of this compound did not significantly alter the length of the oestrous cycle or progesterone profiles in cows, although a prolonged estrus was observed in some animals.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound in cattle and related experimental models.
Table 1: Effects of this compound on Growth Performance in Cattle
| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Average Daily Gain (ADG) | This compound-implanted bulls | Increased (P < 0.05) | +20.48% | |
| Average Daily Feed Intake (ADFI) | This compound-implanted bulls | Increased (P < 0.05) | +18.18% | |
| Bodyweight Gain to Weaning | 36 mg this compound implant in calves | +10 kg | - | |
| Bodyweight Gain (Compensatory Growth) | This compound implants in steers | Increased (P < 0.001) | +24% | |
| Feed Conversion | This compound implants in steers | Improved | +21.5% |
Table 2: Hormonal and Metabolic Effects of this compound in Cattle
| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Mean Growth Hormone (GH) | 36 mg this compound implant in steers | Increased (P < 0.08) | - | |
| Plasma Triiodothyronine (T3) | 36 mg this compound implant in steers | Decreased (P < 0.05) | - | |
| Serum IGF-1 | 12 mg this compound implant in lambs | Increased (P = 0.001) | +53% |
Key Experimental Protocols
In Vivo Growth Performance and Hormone Analysis in Steers
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Objective: To determine the influence of this compound implants on growth, feed conversion, and plasma hormone concentrations in steers.
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Animal Model: Angus and Brangus steers with an average initial weight of 225-245 kg.
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Experimental Design: Steers are randomly assigned to a control (no implant) or treatment group (36 mg this compound implant).
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Housing and Diet: Animals are housed with ad libitum access to a specific diet, such as a corn silage diet supplemented with soybean meal.
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Data Collection:
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Body weight is recorded at regular intervals (e.g., every 28 days) to calculate average daily gain.
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Feed intake is monitored to determine feed conversion efficiency.
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Blood samples are collected via jugular catheters at specified time points (e.g., day 0, 28, 56, and 84) for hormone analysis.
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Hormone Analysis: Plasma concentrations of hormones such as growth hormone (GH), insulin, triiodothyronine (T3), and thyroxine (T4) are determined using radioimmunoassay (RIA) or other validated immunoassay techniques.
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Statistical Analysis: Data are analyzed using appropriate statistical models, such as analysis of variance (ANOVA), to determine the significance of treatment effects.
Receptor Binding Assays
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Objective: To determine the binding affinity of this compound and its metabolites to estrogen receptors.
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Methodology: Competitive binding assays are performed using uterine cytosol from cattle as a source of estrogen receptors.
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Procedure:
-
Uterine tissue is homogenized and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
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A constant amount of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor ligands (this compound, its metabolites, or 17β-estradiol).
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After incubation, bound and free radioligand are separated (e.g., by dextran-coated charcoal).
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The radioactivity of the bound fraction is measured using a scintillation counter.
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-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to 17β-estradiol.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary signaling pathway in bovine cells.
Experimental Workflow
Caption: Workflow for an in vivo study of this compound in cattle.
Conclusion
The mechanism of action of this compound in cattle is a multifaceted process centered on its potent estrogenic activity. By binding to and activating estrogen receptors, this compound initiates a cascade of genomic events that lead to an anabolic state, characterized by increased protein synthesis, cell proliferation, and ultimately, enhanced growth and feed efficiency. The modulation of key hormones like IGF-1 and growth hormone further contributes to its growth-promoting effects. The information and visualizations provided in this guide offer a comprehensive technical foundation for researchers and professionals working on the development and evaluation of growth-promoting agents in livestock. Further research into the nuanced interactions of this compound with various cellular signaling pathways will continue to refine our understanding of its biological impact.
References
Zeranol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zeranol (α-zearalanol) is a potent non-steroidal estrogenic agent widely utilized in the agricultural industry as a growth promoter for livestock.[1] Its discovery stems from the modification of a naturally occurring mycotoxin, zearalenone, produced by fungi of the Fusarium genus, particularly Fusarium graminearum (also known as Gibberella zeae). This guide provides an in-depth technical overview of the discovery, chemical synthesis, and biological mechanism of action of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside curated quantitative data and visual representations of key processes to facilitate a comprehensive understanding.
Discovery and Natural Occurrence
This compound is a semi-synthetic derivative of the mycotoxin zearalenone. Zearalenone is naturally produced by various Fusarium species, which are common molds that contaminate grains such as corn, wheat, and barley. The anabolic and estrogenic properties of zearalenone and its derivatives were observed, leading to the development of this compound as a commercial growth promoter. This compound itself can be found in trace amounts in nature as a metabolite of zearalenone in animals that have consumed contaminated feed.[1]
Chemical Synthesis of this compound from Zearalenone
The primary route for the synthesis of this compound involves the reduction of its precursor, zearalenone. This process targets the C-7' ketone and the C-1',2' double bond of the zearalenone molecule. Several methods have been developed to achieve this transformation, often resulting in a mixture of diastereomers, namely this compound (α-zearalanol) and its epimer, Taleranol (β-zearalanol), which then require purification.
Synthesis Workflow
The general workflow for the production of this compound from zearalenone is depicted below.
Caption: General workflow for the synthesis of this compound from zearalenone.
Experimental Protocols for Synthesis
Several catalytic systems have been employed for the reduction of zearalenone. Below are generalized protocols based on patented methods.
Method 1: Raney Nickel Reduction
This is a common method for the synthesis of this compound, although it often produces a mixture of diastereomers.
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Catalyst Preparation (W-6 Raney Nickel):
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In a well-ventilated fume hood, cautiously add 125 g of Raney nickel-aluminum alloy powder in small portions to a stirred solution of 160 g of sodium hydroxide in 600 mL of distilled water in a 2 L Erlenmeyer flask.
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Maintain the temperature at 50 ± 2°C by controlling the rate of addition and using an ice bath.
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After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
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Wash the catalyst by decantation with three 1 L portions of distilled water.
-
Subsequently, wash the catalyst with ethanol to remove water. The catalyst should be stored under ethanol to prevent pyrophoric activity.[2]
-
-
Reduction of Zearalenone:
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In a hydrogenation reactor, suspend zearalenone in a suitable solvent such as ethanol or a methanol-water mixture.
-
Add the prepared Raney nickel catalyst (typically 5-10% by weight of zearalenone).
-
Pressurize the reactor with hydrogen gas (pressure can range from atmospheric to high pressure, e.g., 500-1000 psi, depending on the desired reaction rate and selectivity).
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Heat the reaction mixture (e.g., to 40-100°C) with stirring.
-
Monitor the reaction progress by techniques such as TLC or HPLC until the zearalenone is consumed.
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After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product containing a mixture of this compound and Taleranol.
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Method 2: Two-Step Stereoselective Synthesis
This method aims to improve the diastereoselectivity towards this compound.
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Step 1: Meerwein-Ponndorf-Verley (MPV) Reduction of the Ketone:
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Dissolve zearalenone in a suitable solvent, such as 2-propanol.
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Add a reducing agent like aluminum isopropoxide.
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Heat the mixture to reflux and monitor the selective reduction of the ketone to the corresponding alcohol (zearalenol) by TLC or HPLC.
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Upon completion, work up the reaction to isolate the intermediate zearalenol.
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-
Step 2: Hydrogenation of the Double Bond:
-
Dissolve the obtained zearalenol in a solvent like methanol or ethyl acetate.
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Add a palladium on carbon (Pd/C) catalyst.
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Hydrogenate the mixture under a hydrogen atmosphere (typically at low pressure) until the double bond is saturated.
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Filter the catalyst and concentrate the solvent to yield a product enriched in this compound.
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Purification of this compound
The separation of this compound from its diastereomer, Taleranol, is typically achieved by fractional crystallization.
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Protocol for Crystallization:
-
Dissolve the crude mixture of this compound and Taleranol in a suitable solvent system, such as a mixture of methanol and water, or aqueous acetonitrile.
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Heat the solution to ensure complete dissolution.
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Slowly cool the solution to induce crystallization. The less soluble diastereomer will precipitate first. The relative solubilities can be manipulated by adjusting the solvent composition and temperature.
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Collect the crystals by filtration.
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The mother liquor can be concentrated and subjected to further crystallization steps to improve the overall yield of the desired isomer. Purity of the final product should be assessed by HPLC and melting point analysis.[3]
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Quantitative Data on Synthesis
| Method | Catalyst/Reagent | Diastereomeric Ratio (this compound:Taleranol) | Yield | Reference |
| High-Pressure Hydrogenation | Raney Nickel | ~55:45 to 65:35 | Low (after purification) | [3] |
| Hydrogenation | Nickel-Aluminum | ~50:50 | Moderate | |
| Two-Step (MPV and Hydrogenation) | Al(OiPr)₃, then Pd/C | Up to 85:15 | High (up to 50% after purification) |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), acting as an agonist. It has a notable affinity for both ERα and ERβ, which mediates its estrogenic and anabolic activities.
Estrogen Receptor Signaling Pathway
Upon entering a target cell, this compound binds to estrogen receptors in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation.
Caption: this compound's mechanism of action via the estrogen receptor signaling pathway.
Quantitative Data on Biological Activity
This compound's affinity for estrogen receptors has been quantified in various studies.
| Receptor | Ligand | IC₅₀ (nM) | Reference |
| Human ERα | This compound | 21.79 | |
| Human ERβ | This compound | 42.76 | |
| Human ERα | Zearalenone | 240.4 | |
| Human ERβ | Zearalenone | 165.7 |
Experimental Protocol for Assessing Estrogenic Activity: MCF-7 Cell Proliferation Assay (E-SCREEN)
The E-SCREEN (Estrogen-SCREEN) assay is a widely used method to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of the human breast cancer cell line MCF-7, which is estrogen-receptor positive.
-
Materials:
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MCF-7 cells
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Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
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Fetal Bovine Serum (FBS)
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Charcoal-dextran stripped FBS (CD-FBS)
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17β-Estradiol (positive control)
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Test compound (this compound)
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96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
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-
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.
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Hormone Deprivation: To remove residual estrogens, switch the cells to DMEM with 5% CD-FBS for at least 48-72 hours before the assay.
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Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) in DMEM with 5% CD-FBS. Allow the cells to attach overnight.
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Treatment: Prepare serial dilutions of this compound and the 17β-estradiol positive control in DMEM with 5% CD-FBS. Remove the seeding medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., ethanol at a final concentration of <0.1%).
-
Incubation: Incubate the plates for 6 days, with a medium change on day 3.
-
Cell Proliferation Measurement:
-
On day 6, remove the medium and add a solution of MTT (or other viability reagent) to each well.
-
Incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in cell proliferation relative to the vehicle control.
-
Plot the dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for this compound and 17β-estradiol.
-
-
Conclusion
This compound's journey from a fungal mycotoxin to a widely used agricultural product is a compelling example of applied chemical synthesis and biological understanding. This guide has provided a detailed technical overview of its discovery, the chemical processes for its synthesis from zearalenone, and its mechanism of action as an estrogen receptor agonist. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who are interested in the study of this compound and other xenoestrogens. Further research into more stereoselective synthesis methods and a deeper understanding of its long-term biological effects remain areas of active investigation.
References
Preliminary Investigation of Zeranol's Estrogenic Effects: A Technical Guide
Abstract
Zeranol, a non-steroidal synthetic estrogen, is widely utilized as a growth promoter in the livestock industry. Its structural similarity to endogenous estrogens raises significant concerns regarding its potential endocrine-disrupting effects in humans and animals. This technical guide provides a comprehensive preliminary investigation into the estrogenic effects of this compound, drawing from a range of in vitro and in vivo studies. The document details the molecular mechanisms of action, including receptor binding and downstream signaling pathways. Furthermore, it outlines key experimental protocols for assessing this compound's estrogenicity and presents quantitative data in a structured format to facilitate scientific comparison and evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine disruptors and hormonal carcinogenesis.
Introduction
This compound (α-zearalanol) is a semi-synthetic mycoestrogen derived from zearalenone, a compound produced by fungi of the Fusarium genus.[1][2] Due to its potent estrogenic activity, it is used as an anabolic agent to increase weight gain in cattle in several countries, including the United States.[2][3] The consumption of meat products from this compound-treated animals may lead to human exposure, prompting concerns about its potential impact on human health, particularly in relation to hormone-dependent cancers such as breast cancer.[4]
This document synthesizes current research on the estrogenic properties of this compound, focusing on its interaction with estrogen receptors (ERs), subsequent cellular responses, and the experimental methodologies used to elucidate these effects.
Molecular Mechanism of Estrogenic Action
This compound exerts its estrogenic effects primarily by binding to and activating estrogen receptors, ERα and ERβ. This interaction initiates a cascade of molecular events that mimic the physiological actions of 17β-estradiol (E2).
Estrogen Receptor Binding
Studies have demonstrated that this compound can occupy the active site of both human ERα and ERβ in a manner strikingly similar to 17β-estradiol. The phenolic ring of this compound occupies the same receptor region as the A-ring of E2. However, the binding of this compound may require more significant conformational changes in the estrogen receptors compared to E2, which could account for differences in potency.
Signaling Pathways
Upon binding to ERs, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This genomic pathway is central to the proliferative and physiological effects of this compound.
Additionally, this compound has been shown to activate non-genomic signaling pathways, such as the Erk1/2 signaling cascade, in an estrogen-receptor-dependent manner. This rapid, non-transcriptional signaling can also contribute to the overall cellular response to this compound.
Quantitative Data on Estrogenic Effects
The following tables summarize key quantitative data from various studies investigating the estrogenic effects of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | Human ERα | 21.79 | |
| This compound | Human ERβ | 42.76 | |
| Zearalenone | Human ERα | 240.4 | |
| Zearalenone | Human ERβ | 165.7 |
IC50: The concentration of a substance that inhibits 50% of the specific binding of a radiolabeled ligand.
Table 2: In Vitro Cell Proliferation Effects
| Cell Line | Compound | Concentration | Effect | Reference |
| MCF-7 (ER+) | This compound | Low concentrations | Accelerated growth | |
| KPL-1 (ER+) | This compound | Low concentrations | Accelerated growth | |
| MDA-MB-231 (ER-) | This compound | Low concentrations | No effect on growth | |
| MCF-7 (ER+) | This compound | High concentrations | Suppressed growth | |
| Human breast preadipocytes | This compound | 2-50 nM | Significantly promoted proliferation |
Table 3: In Vivo Uterotropic Effects in Ovariectomized Mice
| Compound | Dose | Duration | Effect on Uterine Wet Weight | Reference |
| This compound | ≥ 0.5 mg/kg/day | 3 days | Significant increase | |
| Zearalenone | ≥ 2 mg/kg/day | 3 days | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common experimental protocols used to assess the estrogenic effects of this compound.
Estrogen Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for estrogen receptors.
-
Materials: Human recombinant ERα and ERβ, [3H]17β-estradiol, test compound (this compound), assay buffer.
-
Procedure:
-
A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [3H]17β-estradiol.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
After incubation, the receptor-bound and free radioligand are separated.
-
The amount of bound [3H]17β-estradiol is quantified by scintillation counting.
-
The IC50 value is calculated from the competition curve.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
-
Cell Line: MCF-7 (estrogen receptor-positive).
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates in DMEM/F12 medium with 10% FBS.
-
After overnight incubation, the medium is replaced with estrogen-free medium (e.g., DMEM/F12 with 0.2% BSA) for 24-72 hours to synchronize the cells and deplete endogenous estrogens.
-
Cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell proliferation is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.
-
Gene Expression Analysis
This method evaluates the effect of this compound on the expression of estrogen-responsive genes.
-
Cell Line: MCF-7 or other relevant cell lines.
-
Procedure:
-
Cells are cultured and treated with this compound as described in the proliferation assay.
-
Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).
-
The quality and quantity of RNA are assessed.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes (e.g., pS2, cyclin D1, p53) relative to a housekeeping gene.
-
Uterotrophic Assay in Immature/Ovariectomized Rodents
This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring its effect on uterine weight.
-
Animal Model: Immature or ovariectomized female rats or mice.
-
Procedure:
-
Animals are administered the test compound (this compound) daily for three consecutive days via subcutaneous injection or oral gavage.
-
A control group receives the vehicle only, and a positive control group receives a known estrogen like 17β-estradiol.
-
On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet weight).
-
An increase in uterine weight compared to the control group indicates an estrogenic effect.
-
Discussion and Conclusion
The evidence presented in this guide clearly demonstrates the estrogenic activity of this compound. It binds to and activates both ERα and ERβ, leading to the transcription of estrogen-responsive genes and the proliferation of estrogen-dependent cells. In vivo studies corroborate these findings, showing a significant uterotrophic effect in rodents.
The potency of this compound is comparable to that of 17β-estradiol and the synthetic estrogen diethylstilbestrol (DES) in some assays, highlighting its significant biological activity. The dose-dependent effects of this compound, with low concentrations promoting proliferation and high concentrations potentially inducing apoptosis in ER-positive cells, underscore the complexity of its biological actions.
Further research is warranted to fully elucidate the long-term health implications of human exposure to this compound residues in food products. The experimental protocols and data presented herein provide a foundational framework for such investigations. It is imperative for the scientific community to continue to explore the endocrine-disrupting potential of this compound and other xenoestrogens to inform public health policies and ensure consumer safety.
References
- 1. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcpp.org [bcpp.org]
- 3. This compound stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oestrogenic potencies of this compound, oestradiol, diethylstilboestrol, Bisphenol-A and genistein: implications for exposure assessment of potential endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Studies of Zeranol's Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol (α-zearalanol) is a semi-synthetic mycoestrogen belonging to the resorcylic acid lactone family. It is utilized as an anabolic agent in livestock, such as cattle and sheep, to promote growth and enhance feed efficiency.[1][2] Given its use in food-producing animals, a thorough understanding of its metabolic fate is crucial for assessing consumer safety and for regulatory purposes. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It includes quantitative data on metabolite distribution, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Following administration, this compound is absorbed and distributed throughout the body. The primary routes of elimination are through the bile and urine, with the predominant route varying among species.[3] For instance, in rabbits and humans, urinary excretion is more significant, while biliary excretion is the main pathway in other species studied.[3] The blood elimination half-life of total radioactivity from radiolabeled this compound has been reported to be approximately 26 hours in rabbits, 18 hours in monkeys, and 22 hours in humans.[3] Residue levels are generally low in edible tissues like muscle and fat, with higher concentrations found in the liver and kidney, which are key organs in metabolism and excretion.
Metabolic Pathways
The biotransformation of this compound occurs primarily through two phases: Phase I oxidation and Phase II conjugation. These metabolic processes aim to increase the water solubility of the compound, facilitating its excretion from the body.
Phase I Metabolism: Oxidation
The initial metabolic transformation of this compound involves the oxidation of its hydroxyl group. This process is primarily mediated by NADPH-dependent monooxygenases, including cytochrome P450 (CYP450) enzymes. In vitro studies using bovine liver microsomes have demonstrated this oxidative pathway. A novel aspect of this compound's Phase I metabolism is aromatic hydroxylation, which leads to the formation of catechol metabolites. This reaction has been shown to be mediated almost exclusively by the human CYP1A2 isoform.
The major Phase I metabolites of this compound are:
-
Zearalanone: Formed by the oxidation of this compound.
-
Taleranol (β-zearalanol): An epimer of this compound.
In addition to these, a more polar minor metabolite, identified as hydroxy-zeranol, has been found in human urine.
Phase II Metabolism: Conjugation
Following Phase I oxidation, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions involve the attachment of glucuronic acid or sulfate groups to the parent compound or its metabolites, further increasing their polarity and facilitating their excretion. These conjugated forms are major urinary metabolites across various species. In vitro studies have shown that UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, 1A3, and 1A8, are responsible for the glucuronidation of this compound and its metabolites.
dot
Caption: Metabolic pathway of this compound, showing Phase I and Phase II reactions.
Quantitative Data on this compound and Metabolite Residues
The concentration of this compound and its metabolites in various tissues is a critical aspect of safety assessments. The following tables summarize quantitative data from studies on this compound residues.
Table 1: Residue Levels of Tritiated this compound in Cattle Tissues 45 Days After Implantation (36 mg)
| Tissue | Residue Level (ppb) |
| Liver | ≤ 2 |
| Kidney | ≤ 1 |
| Fat | ≤ 1 |
| Muscle | ≤ 0.2 |
| Plasma | ≤ 0.2 |
Table 2: Composition of Residues in Cattle Excreta and Tissues
| Sample | Compound | Percentage of Total Residue (Without Hydrolysis) | Percentage of Total Residue (With Hydrolysis) |
| Urine | This compound | 25% | 25% |
| Zearalanone | 12% | 12% | |
| Taleranol | 10-15% | - | |
| Polar Metabolites | 17% | - | |
| Feces | This compound | - | 52% |
| Zearalanone | - | 17% | |
| Taleranol | - | 3.8% | |
| Polar Metabolites | - | 43.5% | |
| Liver | This compound | - | 21.5-32.9% |
| Zearalanone | - | 17.8% | |
| Taleranol | - | 7.1-19.5% | |
| Polar Metabolites | - | 12.6% | |
| Kidney | This compound | - | 24.1-32.4% |
| Zearalanone | - | 32.8% | |
| Taleranol | - | 4.1-20.3% | |
| Polar Metabolites | - | 34.0% |
Experimental Protocols
A variety of analytical methods are employed for the detection and quantification of this compound and its metabolites in biological matrices.
In Vivo Studies
-
Animal Models: Studies have been conducted in various species, including rats, rabbits, dogs, monkeys, and cattle, to understand the comparative metabolism of this compound.
-
Dosing and Sample Collection: Radiolabeled this compound (e.g., [3H]this compound) is often administered to track its disposition. Urine, feces, blood, and tissue samples are collected at various time points for analysis.
In Vitro Studies
-
Microsomal Preparations: Isolated microsomal preparations from tissues like the liver, uterus, and muscle are used to study the in vitro metabolism of this compound. These preparations contain the enzymes responsible for both Phase I and Phase II metabolism.
-
Incubation Conditions: this compound is incubated with the microsomal preparations in the presence of necessary cofactors, such as NADPH for CYP450-mediated reactions.
Analytical Methodologies
A range of analytical techniques are utilized for the separation, identification, and quantification of this compound and its metabolites.
-
Sample Preparation: A typical sample preparation protocol for tissue samples involves:
-
Homogenization of the tissue sample.
-
Extraction of the analytes using a solvent like acetonitrile.
-
Centrifugation to separate the supernatant.
-
Evaporation of the solvent and reconstitution in a suitable buffer.
-
Clean-up using solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic and Spectrometric Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of this compound and its metabolites.
-
Gas Chromatography (GC): Another technique for separating the compounds, often requiring derivatization.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic method for separation and detection.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS) or GC (GC-MS) for highly sensitive and specific detection and structural elucidation of metabolites.
-
Radioimmunoassay (RIA): An immunological method for the quantitative detection of this compound residues.
-
dot
References
- 1. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: doping offence or mycotoxin? A case-related study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound: disposition and metabolism in the female rat, rabbit, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Zeranol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeranol (α-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone, produced by fungi of the Fusarium species.[1] It is utilized as an anabolic agent in the livestock industry in several countries, including the United States, to promote growth and improve feed efficiency in cattle and sheep.[2][3][4] Despite its agricultural applications, this compound's potent estrogenic activity raises significant toxicological concerns.[5] As a non-steroidal estrogen agonist, it mimics the action of 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt normal endocrine function. This interference can lead to a cascade of adverse effects, including reproductive and developmental toxicity, and potential carcinogenicity. This technical guide provides an in-depth review of the foundational research on this compound's toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of toxicity stems from its structural similarity to endogenous estrogens, which allows it to act as a potent agonist at estrogen receptors (ERα and ERβ). This binding initiates a series of cellular events typically regulated by estradiol, leading to endocrine disruption. The estrogenic potency of this compound has been shown to be comparable to that of 17β-estradiol and the synthetic estrogen diethylstilbestrol (DES) in certain assays. By interfering with the binding of natural estrogens, this compound disrupts hormonal balance and affects numerous signaling processes, which can result in reproductive disorders and other pathologies.
The activation of ERs by this compound can lead to downstream effects, including the modulation of gene expression. For example, in human breast cancer cells (MCF-7), this compound can regulate the expression of estrogen-responsive genes. Furthermore, this compound's interaction with the endocrine system can influence the hypothalamic-pituitary-gonadal axis, altering the secretion of critical reproductive hormones.
Signaling Pathway: this compound's Estrogenic Action
The following diagram illustrates the general mechanism by which this compound exerts its estrogenic effects, leading to altered gene expression.
Caption: this compound binds to cytoplasmic estrogen receptors, leading to dimerization and nuclear translocation.
Toxicokinetics and Metabolism
The metabolism of this compound occurs primarily in the liver. Phase I metabolism involves dehydrogenation to produce zearalanone (ZAN) as the major metabolite and taleranol (β-zearalanol) as a minor metabolite. Cytochrome P450 enzymes can also catalyze aromatic hydroxylation. In Phase II, these metabolites undergo conjugation, forming glucuronide and sulfate conjugates.
Excretion pathways vary significantly between species. In humans, metabolites are excreted mainly in the urine, whereas feces is the major route for rats and dogs. The extent of glucuronidation also shows considerable inter-species variation, being as high as 99% in humans but only 1% in dogs.
Metabolic Pathway of this compound
Caption: this compound is metabolized via Phase I and Phase II reactions into various metabolites for excretion.
Acute and Chronic Toxicity
This compound exhibits extremely low acute toxicity. Toxicity testing in several species via various administration routes has confirmed this low toxicity profile, with the oral LD50 in rats exceeding 40 g/kg. The primary abnormalities observed in animals exposed to high doses are attributed to the compound's potent effects on the endocrine system.
Chronic exposure, however, is of greater concern. Long-term ingestion of food containing this compound residues can disrupt the balance of human sex hormones. It is classified as a substance that causes damage to the endocrine system and liver through prolonged or repeated exposure.
| Toxicity Data Summary |
| Parameter |
| Oral LD50 |
| Oral LD50 (Zearalanone - metabolite) |
| Oral LD50 (Taleranol - metabolite) |
| No-Hormonal-Effect Level (NHEL) |
| No-Hormonal-Effect Level (NHEL) |
| Acceptable Daily Intake (ADI) - JECFA (1988) |
| No-Observed-Effect Level (NOEL) - Review Est. |
| No-Adverse-Effect Level (NOAEL) - 2-year study |
| Lowest-Adverse-Effect Level (LOAEL) - 2-year study |
Reproductive and Developmental Toxicity
A significant body of evidence points to this compound's adverse effects on the male and female reproductive systems.
Male Reproductive Toxicity:
-
Spermatogenesis: this compound induces reproductive toxicity in adult male mice, damaging spermatogenesis through direct effects on the testicles. It leads to a dose-dependent decrease in epididymal sperm count and motility.
-
Organ Weights: Treatment can cause a significant decrease in the weight of the testes and prostate gland. Atrophy of the testicular seminiferous tubules is a notable pathological change.
-
Hormone Levels: this compound can decrease serum levels of testosterone (T), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), interfering with the hypothalamic-pituitary-testicular axis.
Female Reproductive and Developmental Toxicity:
-
Endocrine Disruption: Prepubertal exposure in female rats leads to earlier vaginal opening and irregular estrous cycles. It can severely damage ovarian function and structure, leading to anovulatory ovaries.
-
Developmental Effects: Exposure during pregnancy may reduce the number of fetuses, fetal weight, and fetal survival. Gestational exposure to the parent compound, zearalenone, can cause transgenerational toxicity, resulting in developmental dysfunction in female offspring.
Experimental Protocol: Male Reproductive Toxicity in Mice
-
Objective: To investigate the effects of this compound on the spermatogenesis and sex hormone levels of adult male animals.
-
Animal Model: Adult male Kunming mice.
-
Groups: Mice were randomly divided into a control group and three treatment groups receiving different doses of this compound (e.g., low, medium, high dose) via gavage for a specified period (e.g., 30 days).
-
Dosage: Doses administered in studies include ranges like 500 mg/kg and 1000 mg/kg to observe dose-dependent effects.
-
Endpoints Measured:
-
Sperm Analysis: Epididymal sperm count, motility, and malformation rates.
-
Organ Weights: Body weight, and weights of testes, epididymis, seminal vesicles, and prostate.
-
Histopathology: Microscopic examination of testicular tissue for pathological changes (e.g., arrangement of spermatogenic cells, atrophy).
-
Hormone Analysis: Serum and testicular levels of Testosterone, LH, and FSH measured by radioimmunoassay (RIA).
-
Genotoxicity and Carcinogenicity
The genotoxicity and carcinogenicity of this compound are areas of significant concern and ongoing research.
Genotoxicity: The evidence regarding this compound's direct genotoxicity is mixed. Some studies have reported that this compound is not mutagenic in Salmonella strains (Ames test). However, other research suggests a mechanism of indirect genotoxicity. The catechol metabolites of this compound, formed during metabolism, can induce oxidative DNA damage. These metabolites can form reactive quinones that either alkylate DNA or produce reactive oxygen species (ROS), leading to lesions like 8-oxo-2'-deoxyguanosine.
Carcinogenicity:
-
Breast Cancer: this compound is considered a potential endocrine disruptor linked to breast cancer. It can stimulate the proliferation of human breast tumor cells in vitro, with a potency similar to estradiol. Serum from this compound-implanted cattle has been shown to transform normal human breast cells into cancerous cells in culture and promote the growth of existing cancer cells. The risk may be elevated in obese women due to interactions with leptin, a hormone that can also promote breast cancer growth.
-
Hepatic Neoplasia: In the Armenian hamster, a model sensitive to estrogenic hepatotoxicity, this compound was found to induce acute liver damage and subsequent hepatic carcinogenesis. These effects were blockable by the estrogen receptor antagonist tamoxifen, suggesting an ER-mediated pathway.
Experimental Workflow: In Vitro Breast Cell Transformation Assay
Caption: Workflow for assessing the cell-transforming potential of serum from this compound-treated animals.
Immunotoxicity
This compound's parent compound, zearalenone, has been identified as an immunotoxic agent. Its estrogenic properties are believed to be the primary driver of these effects. Studies on ovariectomised rats treated with zearalenone showed significant thymic atrophy, changes in thymocyte phenotype, and a decrease in the percentage of B cells in the spleen. Furthermore, it impaired antibody production and peroxide release by macrophages. These findings suggest that, like other estrogens and endocrine disruptors, this compound and its related compounds can adversely affect both innate and acquired immune responses.
Conclusion
The toxicological profile of this compound is defined by its potent, non-steroidal estrogenic activity. While its acute toxicity is low, the potential for chronic toxicity, particularly through endocrine disruption, is significant. Foundational research has established clear links between this compound exposure and adverse outcomes in the reproductive systems of both males and females. The evidence pointing towards its role as a potential carcinogen, especially in hormone-sensitive tissues like the breast and liver, warrants careful consideration. Its ability to induce genotoxicity through metabolic activation rather than direct DNA interaction highlights a complex toxicological mechanism. For researchers, scientists, and drug development professionals, understanding these multifaceted toxicological pathways is critical for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its potential harm to human health.
References
- 1. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Zeranol's Binding Affinity and Interaction with Estrogen Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Zeranol's interaction with estrogen receptors (ERs). It covers quantitative binding affinity data, the experimental protocols used to determine these affinities, and the subsequent cellular signaling pathways activated upon binding.
Introduction to this compound
This compound (α-zearalanol) is a non-steroidal compound with potent estrogenic activity.[1] It is a metabolite of the mycoestrogen zearalenone, which is produced by fungi of the Fusarium genus that can contaminate grains like corn and wheat.[1][2] Due to its strong anabolic properties, a synthetic version of this compound is utilized as a growth promoter in livestock in several countries, including the United States.[1][2] Its structural similarity to the natural hormone 17β-estradiol allows it to bind to estrogen receptors, classifying it as an endocrine-disrupting chemical. Understanding the specifics of this binding is critical for assessing its biological effects and potential risks.
Quantitative Binding Affinity of this compound to Estrogen Receptors
This compound's estrogenic activity is fundamentally derived from its ability to bind to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Competitive binding assays have been employed to quantify this affinity, typically expressed as an IC50 value—the concentration of the compound required to displace 50% of a radiolabeled ligand.
Studies show that this compound (ZOL) exhibits a significantly higher binding affinity for both human ERα and ERβ compared to its precursor, zearalenone (ZEN). Specifically, this compound binds more preferentially to ERα than to ERβ. The relative potency of this compound and its related metabolites often follows the order of α-zearalenol > zearalenone > β-zearalenol.
Below is a summary of the quantitative binding affinities for this compound and Zearalenone to human estrogen receptors.
| Compound | Receptor | IC50 (nM) | Source |
| This compound (ZOL) | Human ERα | 21.79 | |
| Human ERβ | 42.76 | ||
| Zearalenone (ZEN) | Human ERα | 240.4 | |
| Human ERβ | 165.7 |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for estrogen receptors is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test chemical (the competitor) to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor.
3.1 Objective
To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for the estrogen receptor compared to 17β-estradiol.
3.2 Materials
-
Receptor Source: Cytosol prepared from the uteri of ovariectomized Sprague-Dawley rats, which is rich in estrogen receptors.
-
Radioligand: Tritiated estradiol ([³H]-E2) with high specific activity.
-
Competitors: Unlabeled 17β-estradiol (for reference curve), test compounds (e.g., this compound), and controls.
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer, wash buffers.
-
Separation Matrix: Hydroxyapatite (HAP) slurry or glass fiber filters for separating bound from free radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Equipment: Ultracentrifuge, 96-well plates, vacuum filtration manifold, scintillation counter.
3.3 Methodology
The procedure involves two main experiments: a Saturation Binding Experiment to characterize the receptor preparation and a Competitive Binding Experiment to determine the IC50 of the test compound.
-
Receptor Preparation (Uterine Cytosol):
-
Uteri from ovariectomized rats are homogenized in cold TEDG buffer.
-
The homogenate undergoes centrifugation at low speed (e.g., 2,500 x g) to remove the nuclear fraction and cell debris.
-
The resulting supernatant is then ultracentrifuged at high speed (e.g., 105,000 x g) to pellet the microsomal fraction.
-
The final supernatant, which is the cytosol containing the soluble estrogen receptors, is collected and its protein concentration is determined.
-
-
Saturation Binding Experiment (Characterization):
-
This preliminary step is crucial to confirm the receptor preparation is viable and to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay tubes are prepared with a fixed amount of cytosol protein (e.g., 50-100 µg) and increasing concentrations of [³H]-E2.
-
A parallel set of tubes is prepared that also includes a 100-fold excess of unlabeled E2 to determine non-specific binding.
-
After incubation to equilibrium (e.g., 16-20 hours), the bound radioligand is separated from the free radioligand.
-
Specific binding is calculated as Total Binding - Non-Specific Binding. The data is analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax values.
-
-
Competitive Binding Experiment:
-
A constant concentration of [³H]-E2 (typically near the Kd value, e.g., 0.5-1.0 nM) and a fixed amount of cytosol protein are incubated with serially diluted concentrations of the test compound (e.g., this compound from 1 x 10⁻¹¹ to 3 x 10⁻⁴ M).
-
Control tubes include a solvent control (for total binding), a positive control (e.g., DES), and a negative control.
-
The mixture is incubated to reach equilibrium.
-
The HAP slurry is added to the tubes to bind the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Alternatively, the reaction mixture is passed through a glass fiber filter under vacuum; the filter traps the receptor-ligand complexes.
-
Scintillation fluid is added to the washed HAP pellet or the filter, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of the competitor.
-
A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.
-
The Relative Binding Affinity (RBA) can be calculated using the formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test substance) × 100.
-
Visualization of Experimental Workflow & Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the cellular signaling pathway initiated by this compound.
Mechanism of Action and Signaling
As an estrogen agonist, this compound mimics the action of endogenous estrogens. The canonical signaling pathway is initiated by its binding to estrogen receptors located primarily in the cytoplasm and nucleus.
-
Receptor Binding and Activation: In its inactive state, the estrogen receptor is often complexed with heat shock proteins (HSPs), such as HSP90. This compound diffuses across the cell membrane and binds to the ligand-binding domain of the ER, causing a conformational change that leads to the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: Upon activation, two receptor-ligand complexes dimerize. This activated homodimer (ERα/ERα or ERβ/ERβ) or heterodimer (ERα/ERβ) is then translocated into the nucleus.
-
Gene Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event, along with the recruitment of various co-activator proteins, initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological estrogenic response. Low concentrations of this compound have been shown to accelerate the growth of ER-positive breast cancer cells by promoting cell cycle progression.
-
Aromatase Activation: In addition to direct receptor agonism, this compound has been shown to stimulate the activity and expression of aromatase, a key enzyme responsible for converting androgens into estrogens. This action can increase the local biosynthesis of endogenous estrogens in tissues like adipose tissue, further contributing to the overall estrogenic burden and potentially promoting the growth of hormone-sensitive cells.
Conclusion
This compound is a potent non-steroidal estrogen agonist that exhibits high binding affinity for both ERα and ERβ, with a preference for ERα. Its biological effects are mediated through the classical nuclear receptor signaling pathway, leading to the transcription of estrogen-responsive genes. Furthermore, its ability to activate aromatase can amplify its estrogenic effects by increasing local hormone production. The quantitative data on its binding affinity, understood through well-established experimental protocols, are essential for characterizing its activity and for informing risk assessment and regulatory decisions.
References
The Evolution and Application of Zeranol in Livestock Production: A Technical Guide
An In-depth Examination of the History, Mechanism, and Scientific Scrutiny of a Widely Used Growth Promotant
Abstract
Zeranol, a semi-synthetic non-steroidal estrogen, has been a significant component of livestock production for over half a century, primarily utilized to enhance growth rates and improve feed efficiency in cattle and sheep. Derived from the mycotoxin zearalenone, its application has been marked by a history of regulatory approvals in some nations and prohibitions in others, fueling ongoing scientific research and debate. This technical guide provides a comprehensive overview of the history and evolution of this compound use in livestock. It delves into its mechanism of action, metabolic pathways, and the analytical methods developed for its detection. Furthermore, this document summarizes key experimental findings on its efficacy and presents detailed protocols from pivotal studies, offering a technical resource for researchers, scientists, and drug development professionals in the veterinary and food safety fields.
Introduction
This compound (α-zearalanol) is a resorcylic acid lactone that mimics the effects of the natural female sex hormone, estrogen.[1] It is produced commercially through the reduction of zearalenone, a mycotoxin produced by fungi of the Fusarium genus.[2] Its primary application in veterinary medicine is as an anabolic agent, administered via a subcutaneous implant, typically in the ear of cattle and sheep.[2][3] The use of this compound is aimed at increasing the rate of weight gain and improving the efficiency of feed conversion, thereby enhancing the economic viability of meat production.[4]
While its efficacy as a growth promotant is well-documented, the use of this compound has been a subject of international controversy. Countries such as the United States, Canada, and Australia permit its use under specific regulations, while the European Union has banned its application in food-producing animals due to concerns about potential risks to human health. This guide will explore the scientific foundation of this compound's use, from its initial discovery and approval to the current understanding of its biological interactions and the methods used to monitor its presence in the food chain.
History and Regulatory Evolution
The use of this compound as a growth promotant in livestock dates back to the mid-20th century, with its approval in the United States marking a significant milestone in animal agriculture.
-
1969: The U.S. Food and Drug Administration (FDA) approved the use of this compound implants for use in cattle and sheep.
-
1970s-1980s: Following its approval in the U.S., this compound saw widespread adoption in North American and other international livestock industries.
-
1980s: Concerns in Europe regarding the potential health risks of hormonal growth promoters in meat led to increased scrutiny. An epidemic of premature breast development in Italian children in 1979, suspected to be linked to estrogen-contaminated meat, fueled these concerns.
-
1988: The European Union banned the use of hormonal growth promoters, including this compound, in livestock production. This ban remains in effect.
-
1995: The FDA approved a 72-milligram this compound implant for use in steers fed in confinement for slaughter, further solidifying its use in the U.S. beef industry.
-
Present: this compound continues to be used in several countries, including the United States under the brand name Ralgro®, while the EU maintains its ban, leading to trade disputes over beef imports. The FDA and the U.S. Department of Agriculture (USDA) regulate the use of this compound in the U.S. to ensure the safety of the meat supply.
Mechanism of Action and Signaling Pathway
This compound's growth-promoting effects are attributed to its estrogenic activity. It exerts its action by binding to estrogen receptors, primarily Estrogen Receptor Alpha (ERα), initiating a cascade of cellular events that lead to increased protein synthesis and tissue accretion.
The proposed mechanism involves the stimulation of the pituitary gland, leading to an increased secretion of growth hormone (somatotropin). Growth hormone, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key mediator of growth in various tissues, including muscle. This hormonal cascade results in enhanced nitrogen retention and muscle growth.
Metabolism of this compound
Following subcutaneous implantation, this compound is slowly released and metabolized, primarily in the liver. The major Phase I metabolites identified in several animal species are zearalanone and taleranol (β-zearalanol). These metabolites, along with the parent compound, are excreted in both urine and feces, either in their free form or as glucuronide and sulfate conjugates.
More recent research has identified a novel metabolic pathway for this compound involving aromatic hydroxylation, leading to the formation of catechols. This reaction is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme in human liver microsomes and has also been observed in bovine, porcine, and rat liver microsomes. These catechol metabolites are unstable and can be oxidized to quinones, which have the potential to form adducts with cellular macromolecules.
Efficacy in Livestock: A Summary of Quantitative Data
Numerous studies have been conducted to quantify the effects of this compound on livestock performance. The following tables summarize key findings from selected studies.
Table 1: Effect of this compound on Growth Performance in Cattle
| Study Cohort | This compound Dose | Duration of Treatment | Average Daily Gain (ADG) Increase | Feed Efficiency Improvement | Reference |
| Steers | 36 mg | 119 days | 24-31% | 21.5% | |
| Beef Calves | 36 mg | 105 days | 10 kg more bodyweight to weaning | Not Reported | |
| Steers | Not Specified | Not Specified | 12-15% | 6-10% | |
| White Fulani Cattle | Not Specified | Not Specified | 20.48% | Not Reported | |
| Steers (18-36 months) | Not Specified | 82-606 days | 0.035 to 0.252 kg/day | Not Reported |
Table 2: Effect of this compound on Growth Performance in Sheep
| Study Cohort | This compound Dose | Duration of Treatment | Average Daily Gain (ADG) Increase | Feed Efficiency Improvement | Reference |
| Lambs | Not Specified | Not Specified | 11.4% (without supplement) to 39.9% (with supplement) | Not Reported | |
| Lambs | 12 mg | 59 days | 25.0% | 35.2% | |
| Lambs | 12 mg | Not Specified | 26% | 12% |
Table 3: this compound Residue Levels in Cattle Tissues
| Tissue | Maximum Residue Limit (MRL) - JECFA (µg/kg) | FDA Safe Tissue Residue Levels (µg/g) | Detected Residue Levels (µg/kg) | Reference |
| Muscle | 2 | 0.15 | ≤ 0.2 | |
| Liver | 10 | 0.3 | ≤ 2 | |
| Kidney | Not Specified | 0.45 | ≤ 1 | |
| Fat | 18 | 0.6 | ≤ 1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for this compound administration and residue analysis.
This compound Implantation in Cattle
A common experimental design to evaluate the efficacy of this compound in cattle involves the following steps:
-
Animal Selection: A cohort of cattle of similar age, weight, and breed is selected and randomly assigned to a treatment group (receiving a this compound implant) and a control group (receiving no implant or a placebo).
-
Implantation: The treatment group receives a subcutaneous implant in the middle third of the ear. A typical dose for cattle is 36 mg of this compound.
-
Diet and Management: All animals are maintained under the same dietary and management conditions for the duration of the study.
-
Data Collection: Body weight is measured at regular intervals to calculate the average daily gain (ADG). Feed intake is monitored to determine feed efficiency.
-
Tissue Sampling: Samples of muscle, liver, kidney, and fat are collected for residue analysis.
References
Methodological & Application
Application Notes and Protocols for the Detection of Zeranol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol is a non-steroidal synthetic estrogenic substance used as a growth promoter in livestock in some countries.[1][2] Due to potential health risks associated with its residues in animal-derived food products, including endocrine-disrupting and potential carcinogenic effects, its use is banned in many regions, such as the European Union and China.[1][3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in various matrices to ensure food safety and compliance with regulations. High-performance liquid chromatography (HPLC) coupled with various detection techniques is a widely employed and effective method for the determination of this compound and its metabolites.
This document provides detailed application notes and protocols for the detection of this compound using HPLC-based methods, targeting researchers, scientists, and professionals in drug development and food safety.
Principle of HPLC for this compound Detection
High-performance liquid chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. This compound, being a relatively nonpolar compound, is retained by the stationary phase and then eluted by the mobile phase. The time it takes for this compound to travel through the column to the detector is known as its retention time, which is a characteristic parameter for its identification under specific chromatographic conditions.
Detection can be achieved using various detectors, including Ultraviolet (UV), fluorescence, and mass spectrometry (MS). LC-MS/MS, in particular, offers high sensitivity and specificity, making it a confirmatory method for trace-level detection of this compound residues.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for the detection of this compound in various matrices.
Protocol 1: this compound Detection in Animal Tissues (Muscle, Liver) by LC-MS/MS
This protocol is adapted from a method for detecting six this compound residues in animal-derived food.
1. Sample Preparation: Extraction and Clean-up
-
Homogenization: Weigh 5 g of a homogenized tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 1 minute and then centrifuge at 5000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean 50 mL centrifuge tube.
-
Re-extraction: Repeat the extraction step with another 10 mL of acetonitrile. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
-
Solid-Phase Extraction (SPE):
-
Condition an MCX SPE column with 2 mL of methanol followed by 2 mL of water.
-
Load the reconstituted sample onto the SPE column.
-
Wash the column.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 50 °C. Reconstitute the residue in 1.0 mL of 20% acetonitrile in water. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is ready for LC-MS/MS analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: Thermo Scientific Surveyor HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD C18 column (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Flow Rate: 250 µL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound and its metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing Selected Reaction Monitoring (SRM).
-
Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used.
Protocol 2: this compound Detection in Bovine Meat by HPLC-UV
This protocol is based on a method for determining this compound residues in bovine tissues.
1. Sample Preparation
-
Extraction:
-
Weigh 5 g of minced meat sample.
-
Add a deproteinizing extractant solution of 0.2% metaphosphoric acid and acetonitrile (6:4, v/v).
-
Homogenize the sample.
-
Centrifuge to separate the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a SAX SPE cartridge with 5 mL of acetonitrile.
-
Apply the supernatant to the cartridge.
-
Rinse the barrel with 5 mL of 20% acetonitrile.
-
Elute this compound with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 1 mL of 40% acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: Shimp-pack VP-ODS C18 column (4.6 x 250 mm) or equivalent.
-
Mobile Phase: Acetonitrile-water (40:60, v/v) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 262 nm.
Quantitative Data Summary
The following tables summarize the performance characteristics of different HPLC methods for this compound detection.
Table 1: Performance of LC-MS/MS Methods for this compound Detection
| Matrix | Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Animal Tissues | This compound & 5 metabolites | - | - | 65 - 115 | |
| Animal Urine | This compound & 5 metabolites | 0.04 - 0.18 µg/L (CCα) | 0.07 - 0.31 µg/L (CCβ) | 76.2 - 116.3 | |
| Urine and Meat | This compound & 4 metabolites | 0.1 - 0.5 ppb | 0.5 - 1 ppb | ~86 |
Table 2: Performance of HPLC-UV/Photodiode Array Methods for this compound Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Bovine Tissues | - | 0.04 µg/g | > 84 | |
| Bovine Meat | 0.54 ng/g | 1.80 ng/g | 73.96 - 103.48 | |
| Eggs | 1.0 µg/kg | - | 73.2 - 95.7 |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Sample Preparation for LC-MS/MS Analysis of this compound in Animal Tissues.
Caption: Workflow for Sample Preparation for HPLC-UV Analysis of this compound in Bovine Meat.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound residues in various food matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the purpose of the analysis (screening vs. confirmation). Adherence to the detailed protocols is essential for achieving accurate and reproducible results, which are critical for ensuring food safety and regulatory compliance.
References
Application Note: High-Sensitivity GC-MS Method for Zeranol Residue Analysis in Bovine Tissues
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Zeranol and its related compounds (taleranol, zearalanone, α-zearalenol, and β-zearalenol) in bovine muscle tissue using gas chromatography-mass spectrometry (GC-MS). This compound is a non-steroidal estrogenic growth promoter used in livestock, and its residues in edible tissues are a significant concern for food safety and human health due to potential endocrine-disrupting and carcinogenic effects.[1][2] The described protocol employs a comprehensive sample preparation procedure involving methanolic extraction and immunoaffinity chromatography (IAC) cleanup, followed by derivatization and GC-MS analysis.[3] This method provides high sensitivity and specificity, making it suitable for routine monitoring and confirmatory analysis of this compound residues in food safety and research laboratories.[1]
Introduction
This compound, a synthetic derivative of the mycotoxin zearalenone, is utilized as an anabolic agent to enhance growth rates and feed efficiency in cattle.[1] However, concerns over its potential adverse health effects, including endocrine disruption and carcinogenicity, have led to a ban on its use in many countries. Consequently, regulatory bodies require highly sensitive and specific analytical methods for the detection of this compound residues in animal-derived food products to ensure consumer safety.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of this compound and its metabolites. The inherent volatility of these compounds is low, necessitating a derivatization step, typically silylation, to improve their chromatographic behavior. This application note provides a detailed protocol for the analysis of this compound residues in bovine muscle, from sample preparation to GC-MS detection, and includes performance data to demonstrate the method's validity.
Experimental Protocol
Sample Preparation
The sample preparation workflow is designed to efficiently extract this compound and its related compounds from the complex tissue matrix and remove interfering substances.
Caption: Workflow for the preparation of bovine muscle tissue for GC-MS analysis of this compound.
1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
This compound, taleranol, zearalanone, α-zearalenol analytical standards
-
Immunoaffinity columns (IAC) specific for this compound and related compounds
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas, high purity
1.2. Procedure
-
Homogenization: Weigh 5 g of minced bovine muscle tissue into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the sample. Homogenize for 1 minute using a high-speed homogenizer. Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the methanolic supernatant into a clean flask.
-
Immunoaffinity Cleanup:
-
Equilibrate the immunoaffinity column by passing 10 mL of phosphate-buffered saline (PBS) through it.
-
Load the methanolic extract onto the IAC column at a flow rate of approximately 1-2 mL/min.
-
Wash the column with 10 mL of water to remove unbound matrix components.
-
Elute the analytes with 5 mL of methanol into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Reconstitution: After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system equipped with a capillary column suitable for the separation of silylated compounds.
Caption: Logical flow of the GC-MS analysis for this compound residue detection.
2.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
2.2. GC-MS Parameters
| Parameter | Value |
| GC Conditions | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 120°C, hold for 1 min; ramp at 20°C/min to 300°C, hold for 7 min. |
| MS Conditions | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | To be determined based on the mass spectra of the derivatized standards (e.g., for this compound-TMS derivative) |
Results and Discussion
Method Validation and Performance
The analytical method was validated to assess its performance characteristics, including linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Performance for this compound and Related Compounds in Bovine Muscle
| Compound | Linearity (r²) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) |
| This compound | > 0.99 | 79.6 - 110.7 | 0.5 | 1.0 |
| Taleranol | > 0.99 | 79.6 - 110.7 | 0.5 | 1.0 |
| Zearalanone | > 0.99 | 79.6 - 110.7 | 0.5 | 1.0 |
| α-Zearalenol | > 0.99 | 79.6 - 110.7 | 0.5 | 1.0 |
The method demonstrates excellent linearity over the tested concentration range. The recoveries for all analytes were within the acceptable range of 70-120%, with good precision (coefficients of variation of 3.2-11.4% at spiked levels of 1.0-5.0 ng/g). The low limits of detection and quantification highlight the sensitivity of this method for detecting this compound residues at levels relevant to regulatory standards.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound and its related compounds in bovine muscle tissue. The combination of immunoaffinity chromatography for sample cleanup and GC-MS for detection ensures high specificity and accuracy. This method is well-suited for routine monitoring programs and for confirmatory analysis in food safety laboratories, aiding in the enforcement of regulations concerning the use of anabolic growth promoters in livestock.
References
- 1. Analytical methods for the determination of this compound residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Multiresidue determination of this compound and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Zeranol in Biological Matrices using Liquid Chromatography-Mass Spectrometry
Abstract
Zeranol is a non-steroidal estrogenic growth promoter used in livestock. Due to potential health risks associated with its residues in food products, sensitive and reliable analytical methods for its quantification are crucial.[1][2] This application note details a robust liquid chromatography-mass spectrometry (LC-MS/MS) protocol for the quantification of this compound and its related metabolites in various biological matrices, including animal-derived foods like meat, liver, milk, and eggs, as well as urine.[1][3][4] The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection.
Introduction
This compound, a synthetic derivative of the mycotoxin zearalenone, is employed as an anabolic agent in the livestock industry to enhance weight gain. Its estrogenic activity raises concerns about potential adverse health effects in humans, such as endocrine disruption and an increased risk of certain cancers. Consequently, regulatory bodies in many countries, including the European Union and China, have banned its use in food-producing animals. This has necessitated the development of highly sensitive analytical methods to monitor for this compound residues in food products and ensure compliance with regulations. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural confirmation.
Experimental Protocol
This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the matrix and instrumentation.
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Sodium hydroxide (NaOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
-
β-glucuronidase/arylsulfatase (for urine samples)
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix and removal of interfering substances.
2.2.1. Tissue Samples (e.g., Muscle, Liver)
-
Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness at 50 °C under a gentle stream of nitrogen.
-
Proceed to Solid-Phase Extraction (SPE) clean-up.
2.2.2. Urine Samples
-
For analysis of conjugated and unconjugated forms, an enzymatic deconjugation step is required.
-
To a known volume of urine, add β-glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions.
-
Proceed with liquid-liquid extraction or directly to SPE clean-up.
2.2.3. Solid-Phase Extraction (SPE) Clean-up
-
Condition an SPE cartridge (e.g., MCX) with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract from the tissue preparation in a suitable buffer (e.g., 3.0 mL of 0.1 M NaOH, with pH adjusted to 11.0) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen at 50 °C.
-
Reconstitute the residue in 1.0 mL of 20% acetonitrile in water, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for this compound quantification.
2.3.1. Liquid Chromatography
-
HPLC System: Thermo Scientific Surveyor HPLC system or equivalent.
-
Column: Hypersil GOLD 150 mm x 2.1 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
Gradient:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 14.0 | 70 | 30 |
| Table 1: Gradient Elution Program. |
2.3.2. Mass Spectrometry
-
Mass Spectrometer: Thermo Scientific TSQ Quantum triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Spray Voltage: 3500 V.
-
Sheath Gas Pressure (N2): 40 units.
-
Auxiliary Gas Pressure (N2): 8 units.
-
Capillary Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Gas Pressure: 1.5 mTorr.
-
Scan Mode: Selected Reaction Monitoring (SRM). For confirmatory purposes, at least two transitions should be monitored for each analyte.
SRM Transitions for this compound and Related Compounds:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (α-zearalanol) | 321 | 277 | 303 |
| Taleranol (β-zearalanol) | 323 | 279 | 305 |
| Zearalanone | 319 | 275 | 205 |
| Zearalenone | 317 | 175 | 131 |
| α-zearalenol | 319 | 275 | 161 |
| β-zearalenol | 319 | 275 | 161 |
| Table 2: Example SRM transitions. Optimal transitions should be determined empirically. |
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound quantification is summarized below. These values are compiled from various studies and may differ based on the specific matrix and experimental conditions.
| Parameter | Matrix | Value | Reference |
| Recovery | Animal-derived foods | 65% - 115% | |
| Urine | 76.2% - 116.3% | ||
| Liver | 61% - 90% | ||
| Bovine Muscle | 79.6% - 110.7% | ||
| Limit of Detection (LOD) | Urine | 0.04 - 0.18 µg/L (CCα) | |
| Bovine Muscle | 0.5 ng/g | ||
| Feed | < 1.5 µg/kg | ||
| Limit of Quantification (LOQ) | Urine | 0.07 - 0.31 µg/L (CCβ) | |
| Liver | 1 µg/kg | ||
| Bovine Muscle | 1.0 ng/g | ||
| Feed | < 5.0 µg/kg | ||
| Linearity (Correlation Coefficient) | Urine | > 0.99 | |
| Feed | > 0.99 | ||
| Table 3: Summary of Quantitative Performance Data. |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its metabolites in various biological matrices. The protocol, involving a straightforward sample preparation with SPE clean-up and a rapid LC-MS/MS analysis, is suitable for high-throughput screening and confirmatory analysis in food safety and regulatory monitoring programs. The method demonstrates excellent recovery, low limits of detection and quantification, and good linearity, meeting the performance criteria required by international regulatory bodies.
References
- 1. lcms.cz [lcms.cz]
- 2. Detection of Six this compound Residues in Animal-derived Food by HPLC-MS/MS - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. Determination of this compound, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Application Notes and Protocols for ELISA-Based Screening of Zeranol in Tissue Samples
Introduction
Zeranol (α-zearalanol) is a non-steroidal estrogenic growth promoter used in livestock to increase weight gain and improve feed efficiency.[1][2] It is a semi-synthetic product derived from the mycotoxin zearalenone.[1] Due to concerns about potential risks to human health, its use as a growth promoter in food-producing animals has been banned in the European Union and is regulated in other countries.[1][3] Consequently, robust and efficient screening methods are essential for monitoring this compound residues in edible tissues to ensure food safety and compliance with regulatory standards. This document provides a detailed overview of the application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the rapid screening of this compound in various tissue samples.
Principle of the Competitive ELISA
The assay is based on the principle of a competitive enzyme immunoassay. The microtiter plate is pre-coated with a this compound antigen. During the assay, this compound present in the sample competes with a fixed amount of Horseradish Peroxidase (HRP) labeled this compound conjugate (or antibody, depending on the format) for a limited number of specific antibody binding sites. After an incubation period, unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. Samples with high concentrations of this compound will exhibit low color intensity, and vice versa.
Caption: Principle of the competitive ELISA for this compound detection.
Application Data
The performance of the this compound ELISA has been validated across various tissue types. The following tables summarize the key performance characteristics of the assay.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Sensitivity (LOD) | 0.025 ppb (ng/mL) | |
| Detection Limit (Muscle) | 0.5 ppb | |
| Detection Limit (Liver) | 0.023 ppb | |
| Detection Limit (Kidney) | 0.027 ppb | |
| Quantitation Limit (LOQ) | 0.027 - 0.066 ppb | |
| Reaction Time | 40 min + 15 min |
| Standard Range | 0.025 ppb - 0.4 ng/ml | |
Table 2: Recovery Rates in Spiked Tissue Samples
| Tissue Matrix | Spiked Concentration (ppb) | Mean Recovery (%) | CV (%) | Reference |
|---|---|---|---|---|
| Muscle | 0.062 | 84.2 | 7.6 | |
| 0.124 | 86.5 | 9.7 | ||
| 0.310 | 87.2 | 10.2 | ||
| Liver | 0.052 | 88.8 | 6.7 | |
| 0.104 | 85.4 | 10.1 | ||
| 0.261 | 79.2 | 10.5 | ||
| Kidney | 0.066 | 84.6 | 8.9 | |
| 0.131 | 87.6 | 11.4 | ||
| 0.328 | 90.7 | 7.9 |
| General Tissue | Not Specified | 90% ± 30% | - | |
Table 3: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) | Reference |
|---|---|---|
| α-Zeranol | 100 | |
| Zearalanone | 100 - 316 | |
| Zearalenone | 77.3 - 111 | |
| β-Zeranol | 100 | |
| β-Zearalanol | 54.8 | |
| α-Zearalenol | 14.3 - 133 |
| β-Zearalenol | 13.4 - 13 | |
Experimental Protocols
1. Materials Required
-
This compound ELISA Kit (containing microtiter plate, standards, HRP conjugate, antibody solution, substrate reagents, stop solution, concentrated wash buffer)
-
Micropipettes and disposable tips
-
Vortex mixer
-
Centrifuge
-
Homogenizer
-
Nitrogen evaporator or water bath (50-60°C)
-
Microplate reader (450 nm filter)
-
Deionized water
-
Methyl tert-butyl ether
2. Reagent Preparation
-
Wash Buffer : Dilute the 20x Concentrated Wash Buffer with deionized water at a 1:19 ratio. For example, mix 20 mL of concentrated buffer with 380 mL of deionized water.
-
Standards and Reagents : Bring all kit components to room temperature (25°C) before use. Mix thoroughly by gentle swirling.
-
Antibody and Conjugate Solutions : If provided in lyophilized form, reconstitute with the specified volume of dilution buffer. Mix thoroughly and store at 2-8°C in the dark after use.
3. Tissue Sample Preparation Protocol This protocol is a representative example for muscle tissue. Modifications may be necessary for other tissues like liver or kidney.
References
Application Notes and Protocols for Zeranol Analysis in Bovine Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of Zeranol from bovine muscle tissue prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.
Introduction to this compound and Analytical Challenges
This compound is a non-steroidal synthetic estrogen used as a growth promoter in livestock, including cattle.[1] Due to concerns about its potential endocrine-disrupting and carcinogenic effects, its use is regulated in many countries, necessitating sensitive and reliable analytical methods for monitoring its residues in meat products.[1] The analysis of this compound in bovine muscle presents challenges due to the complex nature of the matrix, which contains proteins, fats, and other endogenous substances that can interfere with the analysis. Furthermore, this compound can exist in both its free form and as conjugated metabolites (glucuronides and/or sulfates), which may require a hydrolysis step for comprehensive analysis.[2] Effective sample preparation is therefore critical to remove matrix interferences, concentrate the analyte, and ensure accurate and precise quantification.
Comparative Data of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the recovery, sensitivity, and cleanliness of the final extract. Below is a summary of reported performance data for SPE, LLE, and QuEChERS-based methods for the analysis of this compound and other anabolic agents in bovine muscle.
Disclaimer: The following data has been compiled from various studies. Direct comparison should be made with caution as experimental conditions (e.g., spiking levels, specific matrix composition, analytical instrumentation) may vary between sources.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS-based Method |
| Recovery | 65% - 115% | 62.6% - 85.5% (for general pesticide residues) | 81.9% - 115% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg | Not explicitly found for this compound | ~0.13 - 0.86 µg/kg (as decision limit, CCα) |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg | Not explicitly found for this compound | ~0.25 - 1.72 µg/kg (as detection capability, CCβ) |
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique that provides excellent cleanup and concentration of the analyte. This protocol is based on an acidic extraction followed by cleanup on a polymeric reversed-phase SPE cartridge.
Experimental Protocol
1.1. Materials and Reagents
-
Bovine muscle tissue
-
0.2% Metaphosphoric acid in Acetonitrile/Water (6:4, v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase cartridge)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Sample homogenizer (e.g., rotor-stator or blender)
-
SPE manifold
-
Nitrogen evaporator
1.2. Sample Homogenization and Extraction
-
Weigh 5 g of homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 0.2% metaphosphoric acid-acetonitrile solution.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE cleanup.
1.3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge: Pass 5 mL of methanol through the Oasis HLB cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the supernatant from step 2.6 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elute this compound: Elute this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis) and vortex to dissolve.
-
The sample is now ready for instrumental analysis.
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This protocol involves extraction into an organic solvent followed by cleanup steps.
Experimental Protocol
2.1. Materials and Reagents
-
Bovine muscle tissue
-
Methanol (HPLC grade)
-
Diethyl ether
-
n-Hexane
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Sample homogenizer
-
Separatory funnel
-
Nitrogen evaporator
2.2. Sample Homogenization and Extraction
-
Weigh 5 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the methanol extract into a clean tube.
-
Re-extract the tissue pellet with another 20 mL of methanol, centrifuge, and combine the supernatants.
2.3. Liquid-Liquid Partitioning
-
Evaporate the combined methanol extracts to approximately 5 mL.
-
Add 20 mL of water and adjust the pH to >11 with NaOH solution.
-
Transfer the aqueous extract to a separatory funnel and wash twice with 20 mL of n-hexane to remove lipids. Discard the n-hexane (upper) layer each time.
-
Adjust the pH of the aqueous layer to ~5 with HCl.
-
Extract the aqueous layer twice with 20 mL of diethyl ether.
-
Combine the diethyl ether fractions and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
2.4. Final Preparation
-
Evaporate the dried diethyl ether extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for instrumental analysis.
-
The sample is now ready for LC-MS/MS analysis.
Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.
QuEChERS-based Protocol
The QuEChERS method is known for its speed and simplicity, involving a salting-out extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step. This is a modified QuEChERS protocol adapted for veterinary drug residues in meat.
Experimental Protocol
3.1. Materials and Reagents
-
Bovine muscle tissue
-
Acetonitrile (containing 1% acetic acid)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents, and MgSO₄.
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Sample homogenizer
3.2. Sample Homogenization and Extraction
-
Weigh 5 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile (containing 1% acetic acid) and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes. The sample will separate into an upper acetonitrile layer and a lower aqueous/solid layer.
3.3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and MgSO₄.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3.4. Final Preparation
-
Take an aliquot of the cleaned-up supernatant and transfer it to a vial for analysis. If necessary, evaporate a portion of the supernatant and reconstitute in a suitable solvent to achieve a desired concentration factor.
-
The sample is now ready for LC-MS/MS analysis.
Workflow Diagram
Caption: QuEChERS-based Workflow for this compound Analysis.
Optional Step: Enzymatic Hydrolysis for Conjugated Residues
This compound and its metabolites can be present as glucuronide and sulfate conjugates in tissues.[2] To determine the total this compound residue, an enzymatic hydrolysis step can be included before extraction to cleave these conjugates and release the free form of the analyte.
Protocol
4.1. Materials and Reagents
-
Homogenized bovine muscle tissue
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.2)
-
β-glucuronidase/arylsulfatase enzyme preparation (e.g., from Helix pomatia)
-
Incubator or water bath
4.2. Hydrolysis Procedure
-
To the homogenized tissue sample (before adding extraction solvent), add an appropriate volume of sodium acetate buffer.
-
Add a sufficient amount of the β-glucuronidase/arylsulfatase enzyme preparation. The exact amount may need to be optimized based on the enzyme activity.
-
Incubate the mixture at a specified temperature (e.g., 37-42°C) for a defined period (e.g., 4 hours to overnight).[3]
-
After incubation, allow the sample to cool to room temperature.
-
Proceed with one of the extraction protocols (SPE, LLE, or QuEChERS) as described above.
Conclusion
The selection of an appropriate sample preparation method for this compound analysis in bovine muscle depends on the specific requirements of the laboratory, including desired sample throughput, sensitivity, and available equipment.
-
SPE generally offers the cleanest extracts and high recovery, making it suitable for methods requiring very low detection limits.
-
LLE is a more traditional method that can be effective but is often more labor-intensive and uses larger volumes of organic solvents.
-
QuEChERS provides a rapid and high-throughput alternative, though it may result in more matrix effects compared to SPE, necessitating a robust analytical technique like LC-MS/MS for detection.
For all methods, validation should be performed to ensure they meet the required performance criteria for accuracy, precision, sensitivity, and specificity for the analysis of this compound in bovine muscle. The inclusion of an enzymatic hydrolysis step is crucial when the determination of total this compound residue (free and conjugated forms) is required.
References
Application of Zeranol in Animal Growth Promotion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol is a non-steroidal estrogenic agent derived from the mycotoxin zearalenone, produced by the fungus Fusarium graminearum.[1][2] It is widely used as a growth promotant in the United States and other countries for beef cattle and sheep.[1][3] Administered as a subcutaneous implant, this compound enhances weight gain, improves feed efficiency, and can influence carcass composition.[3] Its anabolic effects are primarily mediated through its interaction with estrogen receptors, which subsequently modulates endocrine pathways, including the growth hormone (GH) and insulin-like growth factor 1 (IGF-1) axis, and intracellular signaling cascades that govern protein synthesis and muscle growth. This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on animal growth.
Mechanism of Action
This compound's primary mechanism of action is through its binding to estrogen receptors (ERs), acting as an estrogen agonist. This interaction initiates a cascade of events at both the systemic and cellular levels, leading to enhanced growth performance.
Systemic Endocrine Effects:
This compound stimulates the pituitary gland, leading to an increased release of growth hormone (GH). GH, in turn, stimulates the liver and other tissues to produce insulin-like growth factor 1 (IGF-1). The elevated levels of GH and IGF-1 are key drivers of the anabolic effects observed with this compound administration, promoting protein accretion and overall growth.
Cellular Signaling Pathways:
At the cellular level, particularly in skeletal muscle, the binding of this compound to estrogen receptors can activate downstream signaling pathways critical for muscle protein synthesis and hypertrophy. The two primary pathways implicated are:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and protein synthesis. Activation of this pathway by upstream signals, including those initiated by the estrogen receptor and IGF-1, leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin). Activated mTOR then phosphorylates downstream targets such as S6K1 and 4E-BP1, which in turn enhance the translation of specific mRNAs involved in protein synthesis, leading to muscle hypertrophy.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and differentiation. This compound has been shown to activate the ERK1/2 component of this pathway. Activated ERK1/2 can phosphorylate various downstream targets, including transcription factors that regulate the expression of genes involved in muscle growth and development.
These pathways ultimately influence the activity of myogenic regulatory factors (MRFs) like MyoD and myogenin, which are master regulators of muscle differentiation and development.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key performance indicators in cattle and sheep from various studies.
Table 1: Effects of this compound on Growth Performance in Cattle
| Study Reference | Animal Type | This compound Dose (mg) | Duration (days) | Average Daily Gain (ADG) Increase (%) | Feed Efficiency Improvement (%) |
| Chaudhary et al., 1985 | Steers and Bulls | 36 | 183 | P < 0.05 (specific % not stated) | Not Stated |
| Fumagalli et al., 1989 | Steers | 36 | 119 (Period 2) | 24-31% | 21.5% |
| Egan et al., 1993 | Veal Calves | 48 | 43 | P < 0.05 (specific % not stated) | P < 0.05 (specific % not stated) |
| Anonymous, 1981 (cited in) | Suckling Calves | 36 | - | - | - |
| Plasto, 1981 (cited in) | Suckling Calves | 36 | - | - | - |
| Greathead, 1984 | Beef Calves | 36 | 105 | Significant for first 45-75 days | Not Stated |
| Williams et al., 1991 | Steers | 36 | 84 | Breed-dependent | Breed-dependent |
| Obeidat et al., 2019 | Hair Sheep Lambs | 12 (repeated) | 112+ | 36.2% | 24.4% |
Table 2: Effects of this compound on Carcass Characteristics in Cattle
| Study Reference | Animal Type | This compound Dose (mg) | Effect on Hot Carcass Weight | Effect on Rib-eye Area | Effect on Fat Thickness |
| Chaudhary et al., 1985 | Steers and Bulls | 36 | No significant effect | No significant effect | No significant effect |
| Fumagalli et al., 1989 | Steers | 36 | Increased carcass daily gain | Not Stated | Tended to decrease fat in non-implanted compensatory growth animals |
| Unruh et al., 1986 | Intact Males and Steers | 36 | Increased | Not Stated | Increased |
| Obeidat et al., 2019 | Hair Sheep Lambs | 12 (repeated) | Increased | Increased | Not Stated |
| Egan et al., 1993 | Veal Calves | 48 | No significant effect on conformation | No significant effect | No significant effect |
Experimental Protocols
Animal Growth Promotion Trial
This protocol outlines a typical experimental design to evaluate the effect of this compound on animal growth performance.
a. Experimental Animals and Housing:
-
Select a homogenous group of animals (e.g., steers, lambs) of similar age, weight, and genetic background.
-
Randomly allocate animals to treatment groups (e.g., Control, this compound-implanted).
-
House animals in individual or group pens with ad libitum access to feed and clean water.
b. This compound Implantation:
-
Administer a subcutaneous implant of this compound (e.g., 36 mg for cattle, 12 mg for sheep) in the middle third of the ear.
-
Use a dedicated implant gun and follow sterile procedures to prevent infection.
-
The control group should receive a sham implantation.
c. Diet and Feeding:
-
Provide a balanced diet formulated to meet the nutritional requirements of the specific animal type and production stage.
-
Record daily feed intake for each animal or pen to calculate feed efficiency.
d. Data Collection:
-
Record individual animal body weights at the start of the trial and at regular intervals (e.g., every 14 or 28 days) until the end of the study.
-
Calculate Average Daily Gain (ADG) for each period and for the overall trial duration.
-
Calculate Feed Efficiency (Gain:Feed ratio) by dividing the total weight gain by the total feed consumed.
e. Carcass Evaluation:
-
At the end of the trial, slaughter a subset of animals from each group.
-
Collect carcass data including hot carcass weight, dressing percentage, rib-eye area, and fat thickness.
Hormonal and Metabolite Analysis
a. Blood Sample Collection:
-
Collect blood samples via jugular venipuncture at specified time points throughout the study.
-
Process blood to separate serum or plasma and store at -20°C or -80°C until analysis.
b. Hormone Assays:
-
Analyze serum or plasma samples for concentrations of Growth Hormone (GH), Insulin-like Growth Factor 1 (IGF-1), and other relevant hormones using commercially available ELISA or radioimmunoassay (RIA) kits, following the manufacturer's instructions.
This compound Residue Analysis in Tissues
This protocol is for the determination of this compound residues in edible tissues using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Homogenize a known weight of tissue (e.g., muscle, liver, kidney) in a suitable solvent (e.g., acetonitrile).
-
Perform a liquid-liquid extraction to separate this compound from the tissue matrix.
-
Clean up the extract using Solid Phase Extraction (SPE) cartridges to remove interfering substances.
b. HPLC Analysis:
-
Reconstitute the cleaned extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry detector.
-
Quantify this compound concentration by comparing the peak area of the sample to a standard curve of known this compound concentrations.
Estrogen Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the estrogen receptor.
a. Preparation of Uterine Cytosol:
-
Prepare cytosol from the uteri of ovariectomized rats, which serves as a source of estrogen receptors.
b. Competitive Binding:
-
Incubate the uterine cytosol with a constant concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of unlabeled this compound.
-
As the concentration of this compound increases, it will compete with [³H]-E2 for binding to the estrogen receptor, displacing the radiolabeled ligand.
c. Separation and Quantification:
-
Separate the receptor-bound [³H]-E2 from the free [³H]-E2 using a method such as hydroxylapatite precipitation.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
d. Data Analysis:
-
Plot the percentage of bound [³H]-E2 against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2).
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound's dual mechanism of action: systemic endocrine stimulation and direct cellular signaling in muscle.
Experimental Workflow
Caption: Workflow for a comprehensive this compound growth promotion study.
References
Unraveling the Genomic Impact of Zeranol: Protocols for Studying Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol, a non-steroidal estrogenic agent, is widely used as a growth promoter in the livestock industry. Its structural similarity to endogenous estrogens allows it to bind to estrogen receptors (ERs), thereby eliciting estrogenic responses. The potential for human exposure to this compound residues in meat products has raised concerns about its impact on health, particularly in relation to hormone-dependent cancers. Understanding the molecular mechanisms by which this compound influences gene expression is crucial for assessing its biological effects and potential risks. These application notes provide detailed protocols for studying the effects of this compound on gene expression, catering to researchers in toxicology, pharmacology, and drug development.
Key Signaling Pathways Affected by this compound
This compound exerts its effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and epigenetic regulation. Its primary interaction is with estrogen receptors, initiating a cascade of events that alter gene transcription.
-
Estrogen Receptor (ER) Signaling: As an estrogen mimic, this compound binds to ERα and ERβ, leading to the transcription of estrogen-responsive genes that can drive cell proliferation.
-
Cell Cycle Regulation: this compound has been shown to influence the expression of key cell cycle proteins. At low concentrations, it can promote cell cycle progression by down-regulating cyclin-dependent kinase inhibitors like p21Cip1.[1][2]
-
Apoptosis Pathway: At higher concentrations, this compound can induce apoptosis by up-regulating the tumor suppressor protein p53.[1][2]
-
Epigenetic Modification: this compound can alter the expression of epigenetic modulators like DNA methyltransferase 1 (DNMT1), suggesting a role in the epigenetic regulation of gene expression, including the silencing of tumor suppressor genes like p53.[3]
Experimental Protocols
Herein, we provide detailed protocols for investigating the impact of this compound on gene expression, from cell culture to molecular analysis.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, KPL-1 for ER-positive; MDA-MB-231 for ER-negative)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays) at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range for in vitro studies is 7.5 nM to 30 nM for stimulatory effects and higher concentrations (e.g., ≥50 µM) to observe inhibitory or apoptotic effects. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Treatment: Once the cells have adhered and reached the desired confluency (typically 50-70%), replace the medium with the prepared this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration. Common time points for gene expression studies are 24 to 72 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction, protein extraction, etc.). For RNA and protein, wash the cells with ice-cold PBS before proceeding with the respective extraction protocols.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying changes in the mRNA expression of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target genes (e.g., p53, DNMT1, CCND1 (Cyclin D1), CDKN1A (p21)) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples. The expression of the target gene is normalized to the expression of the reference gene.
Table 1: Example of Quantitative Data from qRT-PCR Analysis
| Target Gene | This compound Concentration | Fold Change (vs. Control) | p-value | Reference |
| p53 | 30 nM | ↓ 0.6 | < 0.05 | |
| DNMT1 | 30 nM | ↑ 1.8 | < 0.05 | |
| Cyclin D1 | 2.5% this compound-serum | ↑ 1.57 | < 0.01 | |
| p21 | 2.5% this compound-serum | ↓ 0.45 | < 0.01 |
Note: The fold change values are illustrative and based on trends reported in the literature. Actual results will vary depending on experimental conditions.
Protein Extraction and Western Blotting
This protocol is for detecting changes in the protein levels of target genes.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, DNMT1, Cyclin D1, p21) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative protein expression.
RNA Sequencing (RNA-Seq) Analysis
For a global, unbiased view of this compound's effect on the transcriptome, RNA-seq is the method of choice.
Protocol Outline:
-
Experimental Design: Define the experimental groups (e.g., control, different concentrations of this compound, different time points) with a sufficient number of biological replicates (at least three per group).
-
RNA Extraction and Quality Control: Extract high-quality total RNA as described in the qRT-PCR protocol. RNA integrity is critical for RNA-seq; an RNA Integrity Number (RIN) of ≥ 8 is recommended.
-
Library Preparation: Construct RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched among the differentially expressed genes.
-
Visualizing this compound's Molecular Impact
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
The protocols and information provided here offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular toxicology of this compound, contributing to a better understanding of its potential health risks and informing regulatory decisions. The use of a multi-faceted approach, combining targeted gene expression analysis with global transcriptomic profiling, will yield the most comprehensive understanding of this compound's impact on cellular function.
References
- 1. Serum Derived from this compound-implanted ACI Rats Promotes the Growth of Human Breast Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. scispace.com [scispace.com]
- 3. This compound Down-Regulates p53 Expression in Primary Cultured Human Breast Cancer Epithelial Cells through Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Zeranol Metabolites in Urine and Feces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol is a non-steroidal estrogenic agent used as a growth promoter in livestock in several countries. Its use is prohibited in other regions, including the European Union, due to potential health risks to consumers.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound and to differentiate it from structurally similar mycotoxins, such as zearalenone, which can occur naturally in animal feed.[2][3] This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in urine and feces, focusing on modern chromatographic and mass spectrometric techniques.
This compound is metabolized in animals to form several key compounds, primarily zearalanone (ZAN) and taleranol (β-zearalanol).[4] These metabolites, along with the parent compound, are excreted in both urine and feces, often as glucuronide and sulfate conjugates. A novel metabolic pathway involving aromatic hydroxylation to form catechols has also been identified in vitro. The analytical methods detailed below are designed to detect and quantify these key analytes in complex biological matrices.
Metabolic Pathway of this compound
The metabolic transformation of this compound is a critical consideration for analytical monitoring. The primary pathways include oxidation and epimerization, as well as conjugation to enhance water solubility for excretion.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and its metabolites in urine from various studies. These values can serve as a reference for expected concentration ranges in analytical method development and monitoring programs.
Table 1: Concentrations of this compound and Metabolites in Bovine Urine
| Analyte | Concentration Range (µg/L) | Animal Treatment | Reference |
| This compound | 2 - 11.16 | Implant / Contaminated Feed | |
| Taleranol | 0.19 - 3 | Implant / Contaminated Feed | |
| Zearalenone | 5 - 15.28 | Contaminated Feed | |
| α-Zearalenol | 1.92 - 5.39 | Contaminated Feed | |
| β-Zearalenol | 13.70 - 65 | Contaminated Feed |
Table 2: Method Performance for LC-MS/MS Analysis in Urine
| Analyte | Decision Limit (CCα) (µg/L) | Detection Capability (CCβ) (µg/L) | Recovery (%) | Reference |
| This compound | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 | |
| Taleranol | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 | |
| Zearalanone | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 | |
| α-Zearalenol | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 | |
| β-Zearalenol | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 | |
| Zearalenone | 0.04 - 0.30 | 0.07 - <1.0 | 76.2 - 116.3 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Urine by LC-MS/MS
This protocol is a comprehensive method for the simultaneous determination of this compound, taleranol, zearalanone, α-zearalenol, β-zearalenol, and zearalenone in animal urine.
1. Sample Preparation: Enzymatic Hydrolysis and Extraction
-
Enzymatic Deconjugation:
-
To 5 mL of urine, add an internal standard solution.
-
Add 1 mL of 0.2 M phosphate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours (overnight).
-
-
Liquid-Liquid Extraction (LLE):
-
After cooling to room temperature, add 5 mL of diethyl ether.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 5 mL of diethyl ether.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined organic extract (from LLE) onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
-
Caption: LC-MS/MS analysis workflow for urine.
Protocol 2: Analysis of this compound and its Metabolites in Feces by GC-MS
While less commonly detailed in recent literature which favors LC-MS/MS, GC-MS remains a viable confirmatory technique. Sample preparation for feces is more challenging due to the complex matrix.
1. Sample Preparation: Extraction and Derivatization
-
Extraction:
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Homogenize a representative fecal sample (e.g., 5 g).
-
Add 20 mL of methanol and vortex or sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of methanol.
-
Combine the supernatants.
-
-
Enzymatic Hydrolysis:
-
Evaporate the combined methanol extract to a smaller volume (e.g., 2 mL).
-
Add 8 mL of 0.2 M phosphate buffer (pH 5.2).
-
Add 100 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C overnight.
-
-
Cleanup (SPE):
-
Perform a solid-phase extraction cleanup similar to the urine protocol, potentially with additional washing steps to remove matrix interferences.
-
-
Derivatization:
-
Evaporate the cleaned extract to complete dryness.
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Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to separate the derivatized analytes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan for confirmation.
-
Monitored Ions: Select characteristic ions for each TMS-derivatized analyte.
-
Caption: GC-MS analysis workflow for feces.
Conclusion
The analytical methods described provide robust and sensitive means for the detection and quantification of this compound and its metabolites in urine and feces. LC-MS/MS is generally favored for its high sensitivity, specificity, and ability to analyze the compounds without derivatization. GC-MS serves as a powerful confirmatory technique. Proper sample preparation, including enzymatic hydrolysis to cleave conjugates, is crucial for accurate quantification of total this compound and metabolite residues. The choice of method will depend on the specific application, available instrumentation, and regulatory requirements.
References
Application Notes and Protocols for In Vitro Zeranol Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeranol (α-zearalanol) is a semi-synthetic mycoestrogen used as a growth promoter in livestock in several countries. Structurally similar to the mycotoxin zearalenone, from which it is derived, this compound exhibits potent estrogenic activity. Understanding its metabolic fate is crucial for evaluating its safety and potential endocrine-disrupting effects in animals and humans. This document provides detailed protocols for the in vitro experimental design of this compound metabolism studies using common models such as liver microsomes and hepatocytes. These assays are fundamental in determining the metabolic stability, identifying metabolites, and elucidating the enzymatic pathways involved in this compound's biotransformation.
The primary metabolic pathways for this compound involve both Phase I and Phase II reactions. Phase I metabolism is characterized by the oxidation of this compound to zearalanone and its reduction to taleranol (β-zearalanol).[1][2] Aromatic hydroxylation has also been identified as a metabolic route.[3] Phase II metabolism predominantly involves the conjugation of this compound and its Phase I metabolites with glucuronic acid and sulfate, facilitating their excretion.[2][4]
Data Presentation
Table 1: Major Metabolites of this compound Identified in In Vitro Systems
| Metabolite Class | Metabolite Name | Metabolic Reaction | In Vitro System |
| Phase I | Zearalanone | Oxidation | Liver Microsomes (Bovine, Lamb) |
| Taleranol (β-zearalanol) | Reduction | Liver Microsomes, Cytosol (Lamb) | |
| Catechol derivatives | Aromatic Hydroxylation | Liver Microsomes (Human, Bovine, Porcine, Rat) | |
| Phase II | This compound-glucuronide | Glucuronidation | Liver & Intestinal Microsomes (Human, Steer, Pig, Rat), Caco-2 cells |
| Taleranol-glucuronide | Glucuronidation | Liver & Intestinal Microsomes (Human, Steer, Pig, Rat) | |
| Zearalanone-glucuronide | Glucuronidation | Liver & Intestinal Microsomes (Human, Steer, Pig, Rat) | |
| This compound-sulfate | Sulfation | Caco-2 cells |
Note: Specific quantitative data on the kinetics (Km, Vmax) of this compound metabolism in vitro are not extensively available in the public domain. The provided protocols are designed to enable researchers to generate such data.
Signaling Pathways and Experimental Workflows
References
- 1. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Aromatic hydroxylation and catechol formation: a novel metabolic pathway of the growth promotor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solid-Phase Extraction (SPE) Methods for Zeranol Cleanup in Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleanup of Zeranol in various sample matrices using solid-phase extraction (SPE). This compound, a non-steroidal estrogenic growth promoter, is subject to regulatory monitoring in food products due to potential health concerns.[1] Effective sample cleanup is crucial for accurate and sensitive determination of this compound residues by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]
Principles of Solid-Phase Extraction for this compound Cleanup
Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest from a complex matrix.[3] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[4] The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of this compound and the sample matrix. Common retention mechanisms for this compound, a phenolic compound, include reversed-phase, ion-exchange, and mixed-mode interactions.[5]
Data Presentation: Performance of Various SPE Methods for this compound
The following tables summarize the quantitative data from different studies on the solid-phase extraction of this compound, providing a comparative overview of their performance.
Table 1: SPE Performance in Animal-Derived Food Samples
| Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Pork, Beef, Lamb, Chicken Liver, Milk, Eggs | MCX Cartridges | HPLC-MS/MS | 65 - 115 | - | - | |
| Bovine Meat | SAX SPE Cartridge | HPLC | 73.96 - 103.48 | 0.54 ng/g | 1.80 ng/g | |
| Milk | Immunoaffinity Column (IAC) | UPC²-MS/MS | 75.9 - 106.5 | - | - | |
| Feed | Hydrophilic-Lipophilic Balance (HLB) | UHPLC-MS/MS | 89.35 - 110.93 | - | 0.50 - 5.00 µg/kg |
Table 2: SPE Performance in Biological Fluids
| Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Decision Limit (CCα) | Detection Capability (CCβ) | Reference |
| Animal Urine | C18 and NH2 | LC-MS/MS | 76.2 - 116.3 | 0.04 - 0.18 µg/L | 0.07 - 0.31 µg/L |
Experimental Protocols
The following are detailed protocols for this compound cleanup in different sample matrices using various SPE cartridges.
Protocol 1: this compound Cleanup in Animal-Derived Food using MCX SPE Cartridges
This protocol is suitable for the extraction and cleanup of this compound and its metabolites from a range of animal-derived foods such as pork, beef, lamb, chicken liver, milk, and eggs.
1. Sample Preparation: a. Weigh 5 g of homogenized tissue sample (or 5 mL of milk) into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Vortex for 1 minute and then centrifuge at 5000 rpm for 10 minutes. d. Transfer the supernatant to another 50 mL centrifuge tube. e. Repeat the extraction with another 10 mL of acetonitrile. f. Combine the supernatants and evaporate to dryness at 50°C under a gentle stream of nitrogen. g. Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
2. SPE Procedure (MCX Cartridge): a. Conditioning: Condition the MCX SPE column with 2 mL of methanol followed by 2 mL of water. b. Loading: Load the dissolved residue from step 1g onto the conditioned MCX column. c. Washing: [Details on the wash solvent were not specified in the source document, but a typical wash for MCX would involve a weak organic solvent to remove non-polar interferences.] d. Drying: Dry the column after loading. e. Elution: Elute the analytes with 3 mL of 5% formic acid in methanol solution. f. Post-Elution: Evaporate the eluate to dryness under nitrogen at 50°C. Reconstitute the residue in 1.0 mL of 20% acetonitrile aqueous solution for LC-MS/MS analysis.
Protocol 2: this compound Cleanup in Bovine Meat using SAX SPE Cartridges
This protocol is designed for the cleanup of this compound residues in fat-free beef meat samples.
1. Sample Preparation: a. Place 1 g of fat-free beef meat sample in a 50 mL polypropylene tube. b. Add 10 mL of a deproteinizing extractant consisting of 0.2% metaphosphoric acid and acetonitrile (6:4, v/v). c. Vortex for 2 minutes.
2. SPE Procedure (SAX Cartridge): a. Conditioning: Condition the SAX SPE cartridge with 5 mL of acetonitrile. b. Loading: Apply the filtrate from the sample preparation step to the conditioned SAX column. c. Washing: Rinse the barrel with 5 mL of 20% acetonitrile. d. Elution: [The elution solvent and volume were not explicitly detailed in the source document. A common eluent for SAX would be a solvent with a higher ionic strength or a different pH to disrupt the anion-exchange interaction.]
Protocol 3: this compound Cleanup in Animal Urine using C18 and NH2 SPE Cartridges
This method is for the determination of this compound and its metabolites in animal urine and involves a dual-cartridge SPE cleanup.
1. Sample Preparation (Enzymatic Deconjugation): a. [The source mentions enzymatic deconjugation is performed, which is a common step for urine samples to free conjugated metabolites. Typically, this involves incubating the sample with a β-glucuronidase/sulfatase enzyme solution at a specific temperature and pH for a set time.]
2. SPE Procedure (C18 and NH2 Cartridges): a. Liquid-Liquid Extraction (LLE): Perform an initial LLE on the deconjugated sample. b. SPE Cleanup: i. Conditioning: Condition both the C18 and NH2 SPE columns. ii. Loading: Load the extract from the LLE step. iii. Washing: Wash the columns to remove interferences. iv. Elution: Elute the analytes from the columns. [The specific solvents and volumes for each step of the dual-cartridge SPE were not detailed in the abstract. Method development would be required to optimize these steps based on the properties of this compound and the LLE solvent used.]
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the solid-phase extraction process for this compound cleanup.
References
- 1. lcms.cz [lcms.cz]
- 2. Analytical methods for the determination of this compound residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. youtube.com [youtube.com]
- 5. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Overcoming matrix effects in Zeranol HPLC analysis
Welcome to the technical support center for Zeranol HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and overcome matrix effects commonly encountered during the analysis of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC and LC-MS analysis?
A1: A matrix effect is the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds in the sample matrix.[1] These interferences are not the analyte of interest but can affect its ionization efficiency in the mass spectrometer source, leading to either signal suppression or enhancement.[2][3] This phenomenon can compromise the accuracy, precision, and sensitivity of quantitative analyses.[4] The "matrix" itself refers to all the components within a sample other than the target analyte, such as proteins, salts, lipids, and phospholipids.[2]
Q2: Why are matrix effects a significant concern for this compound analysis in biological samples?
A2: this compound is often analyzed at very low concentrations in complex biological matrices like animal tissues (muscle, liver, fat), urine, and milk. These samples contain a high concentration of endogenous materials that can cause significant matrix effects. For instance, phospholipids are a major component of cell membranes and are notorious for causing ion suppression. Failure to address these effects can lead to inaccurate quantification of this compound residues, potentially yielding false-negative results or underestimations of the actual concentration, which has implications for food safety and regulatory compliance.
Q3: What are the common signs of matrix effects in my chromatogram?
A3: Matrix effects can manifest in several ways in your chromatographic data:
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Reduced or Enhanced Peak Area: The most direct sign is an inconsistent and irreproducible peak area for your analyte when compared to a standard in a clean solvent.
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Shifting Retention Times: Co-eluting matrix components can affect the interaction of the analyte with the stationary phase, causing shifts in retention time.
-
Peak Shape Distortion: You may observe peak fronting, tailing, or splitting, which can be caused by overloading the column with matrix components or secondary interactions.
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Increased Baseline Noise: A high level of background noise can obscure the analyte peak, especially at low concentrations.
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Abnormally High Backpressure: Precipitation of matrix components like proteins under HPLC conditions can block the column frit, leading to a rapid increase in system pressure.
Q4: How can I quantitatively assess the extent of matrix effects in my analysis?
A4: A standard method to quantify matrix effects is through a post-extraction spike comparison. This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a neat (clean) solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Response in Matrix / Peak Response in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. This quantitative assessment is a critical part of validating any bioanalytical method.
Troubleshooting Guides
This section provides detailed solutions to common issues arising from matrix effects during this compound HPLC analysis.
Problem: Significant Ion Suppression or Enhancement
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, leading to reduced sensitivity and inaccurate results. It occurs when co-eluting matrix components compete with the analyte for ionization.
Solution 1: Optimize Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Tissue
This protocol is a general guideline for extracting this compound from animal tissue, a common matrix.
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Homogenization: Weigh 5 g of a tissue sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Extraction: Vortex the sample for 1 minute and centrifuge at 5000 rpm for 10 minutes. Transfer the supernatant to a clean tube. Repeat the extraction on the remaining solid pellet with another 10 mL of acetonitrile.
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Evaporation & Reconstitution: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 50 °C. Reconstitute the residue in a suitable solvent, for example, 3.0 mL of 0.1 M NaOH, and adjust the pH.
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SPE Column Conditioning: Condition an MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the reconstituted sample solution onto the conditioned SPE column.
-
Washing: Wash the column to remove polar interferences. A typical wash solution might be water or a low-percentage organic solvent mixture.
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Elution: Elute the analyte (this compound) using a suitable solvent, such as 3 mL of 5% formic acid in methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1.0 mL of the initial mobile phase (e.g., 20% acetonitrile in water) for HPLC analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
LLE is an alternative method that separates compounds based on their differential solubility in two immiscible liquids.
-
Sample Preparation: Prepare the sample homogenate as described in the SPE protocol (Step 1).
-
pH Adjustment: Adjust the pH of the aqueous sample to be at least two units below the pKa of acidic analytes or two units above the pKa of basic analytes to ensure they are in their uncharged form.
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Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis. To improve cleanup, a double LLE can be performed where initial extraction with a nonpolar solvent like hexane removes lipids before extracting the analyte with a more polar solvent.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low | Moderate | High but non-selective | High |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | High | High | Variable, can be low for polar analytes | Medium |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | High (especially with mixed-mode sorbents) | High | High and selective | Medium-High |
| HybridSPE®-Phospholipid | Combined protein precipitation and phospholipid removal. | Very High | Moderate | High | High |
Data synthesized from multiple sources for comparative purposes.
Solution 2: Modify Chromatographic Conditions
Optimizing the HPLC method can help separate this compound from interfering matrix components.
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Gradient Elution: Use a gradient elution program that starts with a weak mobile phase to allow polar matrix components (like salts) to elute first, followed by an increase in organic solvent strength to elute this compound away from less polar interferences like phospholipids.
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Column Choice: Employ a column with a different selectivity (e.g., a Phenyl-Hexyl or Biphenyl phase instead of a standard C18) to alter the elution profile of matrix components relative to this compound.
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Divert Valve: Use a divert valve to direct the highly contaminated early and late eluting fractions of the chromatogram to waste, preventing them from entering the mass spectrometer source.
Solution 3: Use Advanced Calibration Strategies
When matrix effects cannot be eliminated, their impact can be compensated for during data processing.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience the same level of ion suppression or enhancement as the unknown samples, leading to more accurate quantification.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., this compound-d4). It co-elutes with the analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, providing highly accurate and precise results.
Problem: Poor Peak Shape and Shifting Retention Times
Matrix components can accumulate on the analytical column, degrading its performance over time. This can lead to distorted peaks and unpredictable retention times.
Solution 1: Implement Column Protection
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Guard Columns: Use a guard column with the same stationary phase as the analytical column. This will trap strongly retained matrix components and particulates, protecting the primary column.
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In-line Filters: Install an in-line filter before the guard column to remove any particulate matter from the sample extract that could block the column frit.
Solution 2: Perform Regular Column Washing
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Develop a robust column washing procedure to be run after each analytical batch. This typically involves flushing the column with a strong, highly organic solvent (like 100% acetonitrile or isopropanol) to remove adsorbed nonpolar contaminants, such as lipids.
Visualizations
Caption: Workflow for Sample Preparation and SPE Cleanup.
Caption: Causes and Consequences of Matrix Effects.
Caption: Troubleshooting Decision Flowchart for Matrix Effects.
References
Optimization of mobile phase for Zeranol LC/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in Zeranol LC/MS analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for this compound LC/MS analysis?
A successful LC/MS analysis of this compound and its related compounds, such as zearalenone and taleranol, typically employs a reversed-phase separation. The mobile phase usually consists of a mixture of water and an organic solvent, often with additives to improve peak shape and ionization efficiency. Acetonitrile is a commonly used organic solvent, and additives like formic acid or ammonium formate are frequently incorporated.[1][2] For instance, a gradient elution with water containing 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B is a common starting point.[1] Another approach involves using 20 mM ammonium acetate in combination with acetonitrile.[3]
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing for this compound, a weakly acidic compound, can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
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Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with this compound, causing tailing.
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Solution: Add a small amount of a weak acid, like formic acid (e.g., 0.1%), to the mobile phase. The acid will protonate the silanol groups, minimizing these secondary interactions.[4] Using a buffered mobile phase can also help maintain a consistent pH and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Try reducing the injection volume or diluting the sample.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to poor peak shape.
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Solution: Ensure the mobile phase pH is consistent and appropriate for the analysis. For weakly acidic compounds like this compound, a slightly acidic mobile phase is generally preferred.
-
Q3: I am observing low sensitivity or signal suppression for this compound. What are the potential causes and solutions related to the mobile phase?
Low sensitivity or signal suppression in LC/MS analysis of this compound can be a significant issue, often stemming from the mobile phase composition or co-eluting matrix components.
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Ion Suppression from Mobile Phase Additives: While additives are used to improve chromatography, some can suppress the ionization of the analyte. For example, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI-MS.
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Solution: If you are using TFA and suspect suppression, consider switching to a more MS-friendly modifier like formic acid or ammonium formate.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source, leading to signal suppression.
-
Solution 1: Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.
-
Solution 2: Improve Sample Preparation: Enhance your sample clean-up procedure to remove as many matrix components as possible before injection. Techniques like solid-phase extraction (SPE) are effective in reducing matrix effects.
-
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase can affect ionization efficiency.
-
Solution: Droplets with a higher organic content tend to desolvate more efficiently in the ESI source, which can lead to improved sensitivity. Experiment with different gradient profiles to ensure elution occurs at an optimal organic solvent concentration.
-
Q4: Can I use methanol instead of acetonitrile as the organic solvent in my mobile phase?
Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can influence selectivity and peak shape. In some cases, methanol has been shown to provide better peak shapes for certain compounds by minimizing interactions with residual silanols on the column. However, the optimal solvent will depend on the specific column and analytical conditions. It is recommended to test both solvents during method development to determine which provides the best performance for your this compound analysis.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
This guide provides a systematic approach to troubleshooting common peak shape issues in this compound LC/MS analysis.
Troubleshooting Workflow for Poor Peak Shape
References
Troubleshooting cross-reactivity in Zeranol immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with cross-reactivity in Zeranol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A: Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to substances other than the target analyte, this compound. This occurs because these other substances, known as cross-reactants, have a similar chemical structure to this compound, allowing them to be recognized by the anti-Zeranol antibodies.[1][2][3] This can lead to inaccurate, often overestimated, quantification of this compound, potentially resulting in false-positive results.[1][4]
Q2: What are the most common cross-reactants in this compound immunoassays?
A: The most common cross-reactants for this compound are structurally related mycotoxins produced by Fusarium species of fungi. These include:
-
Zearalenone (ZEA)
-
α-Zearalenol (α-ZEL)
-
β-Zearalenol (β-ZEL)
-
Zearalanone (ZAN)
-
α-Zearalanol (α-ZAL) - This is another name for this compound itself.
-
β-Zearalanol (β-ZAL)
The structural similarities between these compounds and this compound are the primary cause of their cross-reactivity in immunoassays.
Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?
A: To determine if your assay is affected by cross-reactivity, you should perform a specificity test. This involves testing the response of the assay to a panel of potentially cross-reacting compounds. By comparing the concentration of each compound required to cause a 50% inhibition of the signal (IC50) with the IC50 of this compound, you can calculate the percent cross-reactivity. A high percentage indicates significant cross-reactivity.
Troubleshooting Guides
Problem: My this compound immunoassay is showing unexpectedly high results or false positives.
This issue is often attributable to cross-reactivity with other analytes in the sample matrix. The following troubleshooting guide will help you identify and mitigate the source of the cross-reactivity.
Caption: Troubleshooting workflow for high this compound immunoassay results.
Step-by-Step Troubleshooting
-
Verify Assay Performance: Before suspecting cross-reactivity, ensure that your assay is performing correctly. Check your standard curve, positive and negative controls, and overall assay precision. If these are not within acceptable limits, troubleshoot your general assay procedure first.
-
Identify Potential Cross-Reactants: Review the literature and the immunoassay kit's product insert to identify known cross-reactants for this compound. The primary suspects are other Fusarium mycotoxins.
-
Perform Specificity Testing: To confirm cross-reactivity, you will need to test the suspected compounds in your assay. A detailed protocol for this is provided below.
-
Implement a Mitigation Strategy: If cross-reactivity is confirmed, you have several options:
-
Improve Sample Cleanup: Incorporate a sample cleanup step before the immunoassay to remove the cross-reacting compounds. Techniques like Solid Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) can be effective.
-
Use a More Specific Antibody or Kit: Some commercially available immunoassays are designed to have enhanced specificity for this compound. Consider switching to a kit with lower cross-reactivity to related mycotoxins. Monoclonal antibodies generally offer higher specificity than polyclonal antibodies.
-
Confirm with a Reference Method: For critical samples, confirm your immunoassay results using a different analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity can vary significantly between different antibodies and assay formats. The following tables summarize cross-reactivity data from published studies.
Table 1: Cross-Reactivity of a Monoclonal Antibody-Based ic-ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 0.103 | 100 |
| β-Zearalanol | 0.080 | 128.8 |
| Zearalanone | 0.161 | 64.0 |
| α-Zearalenol | 0.177 | 58.2 |
| Zearalenone | 0.194 | 53.1 |
| β-Zearalenol | 0.254 | 40.6 |
Data sourced from a study developing a broad-spectrum and ultra-sensitive ic-ELISA.
Table 2: Cross-Reactivity of Anti-Zeranol Antibodies in a CI-ELISA
| Compound | Cross-Reactivity (%) |
| Zearalenone | 1.35 |
Data from a study on the development and evaluation of an immunoassay for this compound in bovine urine.
Key Experimental Protocols
Protocol: Specificity Testing (Cross-Reactivity Determination)
This protocol outlines the steps to determine the cross-reactivity of your this compound immunoassay with other compounds.
Caption: Workflow for determining immunoassay cross-reactivity.
Methodology:
-
Prepare Standard Solutions:
-
Prepare a series of standard solutions for this compound at concentrations that will generate a full standard curve (e.g., from the limit of detection to the upper limit of quantification).
-
For each potential cross-reactant, prepare a similar set of standard solutions over a broad concentration range.
-
-
Run the Immunoassay:
-
Following your established immunoassay protocol (e.g., competitive indirect ELISA), run the standard curves for this compound and each of the potential cross-reactants on the same plate or in the same run to minimize inter-assay variability.
-
-
Determine IC50 Values:
-
For each compound, plot the signal (e.g., absorbance) against the logarithm of the concentration.
-
Use a four-parameter logistic fit or a similar regression analysis to determine the concentration of each compound that causes a 50% reduction in the maximum signal (the IC50 value).
-
-
Calculate Percent Cross-Reactivity (%CR):
-
Use the following formula to calculate the percent cross-reactivity for each compound: %CR = (IC50 of this compound / IC50 of Cross-reactant) x 100
-
-
Interpret the Results:
-
A higher %CR value indicates a greater degree of cross-reactivity. For example, a %CR of 100% means the antibody binds to the cross-reactant with the same affinity as it does to this compound. A %CR of less than 1% is generally considered low.
-
By following these guidelines, you can effectively troubleshoot cross-reactivity issues in your this compound immunoassays, leading to more accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Interlaboratory ring test of time-resolved fluoroimmunoassays for this compound and alpha-zearalenol and comparison with this compound test kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Zeranol Extraction Protocols from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to extracting Zeranol from challenging fatty tissue matrices. It includes troubleshooting advice for common issues, detailed experimental protocols, and comparative data to aid in methodology selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound from fatty tissues.
Q1: Why is my this compound recovery consistently low when using Solid-Phase Extraction (SPE)?
A1: Low recovery in SPE is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
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Sorbent-Analyte Mismatch: this compound is a moderately nonpolar compound. Ensure you are using an appropriate sorbent. A reversed-phase (e.g., C18) or polymer-based (e.g., HLB) sorbent is typically effective. If this compound is too strongly retained, consider a less retentive phase or a different elution solvent.
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Improper Column Conditioning: Failure to properly condition the SPE cartridge will lead to inconsistent and poor recovery. Always pre-wet the sorbent with an organic solvent like methanol, followed by equilibration with the loading buffer (e.g., water or a buffered solution). Do not let the sorbent bed dry out between conditioning and sample loading.[1]
-
Sample Loading Issues:
-
High Flow Rate: Loading the sample too quickly prevents efficient partitioning of this compound onto the sorbent. Aim for a slow, consistent flow rate (e.g., 1-2 mL/min).[2]
-
Sample Solvent Strength: If the solvent in which your sample is dissolved is too similar in polarity to the elution solvent, this compound may not be retained on the sorbent and will be lost in the flow-through. Dilute your sample in a weaker solvent if necessary.
-
-
Inadequate Elution:
-
Weak Elution Solvent: The chosen elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of organic solvent (e.g., from 70% to 90% methanol) or switch to a stronger solvent like acetonitrile.
-
Insufficient Elution Volume: You may not be using enough solvent to completely elute the bound this compound. Try increasing the elution volume in increments or perform a second elution and analyze it separately to see if more analyte is recovered.[3]
-
-
Matrix Effects from Lipids: Fatty acids can coat the SPE sorbent, preventing this compound from binding effectively, or co-elute with this compound, causing ion suppression in LC-MS analysis.
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Pre-treatment: Incorporate a lipid precipitation step before SPE. This can be achieved by adding a high volume of cold acetonitrile to your initial tissue extract, vortexing, and centrifuging to pellet the precipitated lipids.
-
Sorbent Choice: Consider using a mixed-mode SPE sorbent that combines reversed-phase with ion-exchange properties, which can help in selectively retaining this compound while washing away interfering lipids.
-
Q2: I'm performing a Liquid-Liquid Extraction (LLE) and am having trouble with emulsion formation. How can I resolve this?
A2: Emulsions are a frequent challenge when extracting from fatty tissues due to the presence of phospholipids and other amphipathic molecules. Here are several strategies to break emulsions:
-
Centrifugation: Increasing the g-force or the duration of centrifugation can often compact the emulsion layer, allowing for easier separation of the aqueous and organic phases.
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Addition of Salt: Saturating the aqueous phase with sodium chloride (NaCl) can increase its polarity and disrupt the emulsion.
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Solvent Modification: Adding a small amount of a different solvent, such as ethanol, can sometimes alter the interfacial tension and break the emulsion.
-
Temperature Change: Gently warming or cooling the sample can destabilize the emulsion.
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Filtration: Passing the mixture through a bed of glass wool or a phase separator paper can help to break the emulsion and separate the layers.
Q3: My final extract contains a lot of interfering peaks during HPLC or LC-MS analysis. How can I improve the cleanliness of my sample?
A3: High background and interfering peaks are typically due to co-extracted matrix components, especially lipids.
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For LLE:
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Back-Extraction: After the initial extraction, you can perform a "back-extraction" by washing the organic phase with a fresh aqueous buffer. This can help to remove polar interferences.
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Solvent Choice: Ensure your extraction solvent is selective for this compound. A multi-step LLE with solvents of varying polarity can improve selectivity.
-
-
For SPE:
-
Optimize the Wash Step: The wash step is critical for removing interferences. Use the strongest possible wash solvent that does not elute this compound. You may need to test a range of solvent strengths (e.g., 10%, 20%, 30% methanol in water) to find the optimal conditions.
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Use a More Selective Sorbent: As mentioned, mixed-mode or polymer-based SPE cartridges can offer better selectivity and cleanup compared to standard C18 silica sorbents.
-
-
Post-Extraction Cleanup: If your primary extraction method still yields a "dirty" sample, consider a secondary cleanup step. This could be a pass-through SPE cartridge designed to remove specific interferences like lipids, or a simple precipitation step.
Q4: Should I choose LLE or SPE for this compound extraction from fatty tissues?
A4: Both LLE and SPE have their advantages and disadvantages. The choice often depends on the specific requirements of your assay, such as required throughput, sensitivity, and the complexity of the matrix.
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Liquid-Liquid Extraction (LLE):
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Advantages: Inexpensive, highly effective for removing gross amounts of fat in a bulk sample preparation.
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Disadvantages: Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents, and can be difficult to automate.
-
-
Solid-Phase Extraction (SPE):
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Advantages: Generally provides cleaner extracts, is more easily automated for higher throughput, uses less solvent, and can offer higher concentration factors.[4]
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Disadvantages: More expensive per sample, can have issues with column variability and clogging if the sample is not adequately pre-treated to remove lipids and particulates.
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For many applications, a combination of both techniques is optimal: an initial LLE to remove the bulk of the lipids, followed by SPE for further cleanup and concentration.
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes publicly available data on the recovery of this compound and related compounds using different extraction techniques. Direct comparisons for this compound in fatty tissue are limited; therefore, data from various matrices are included to provide a broader context for methodology performance.
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Limit of Detection (LOD) | Reference |
| This compound | Bovine Meat | LLE followed by SPE (SAX) | 73.96 - 103.48 | 0.54 ng/g | (Widiastuti & Anastasia, 2020) |
| This compound & Metabolites | Animal-derived Foods (Muscle, Liver) | LLE followed by SPE (MCX) | 65 - 115 | Not specified | [5] |
| This compound & Metabolites | Urine | LLE followed by SPE (C18 & NH2) | Not specified | Not specified | (Jodlbauer et al., 2000) |
| This compound & Metabolites | Urine | SPE (RP-18) | 86 - 102 | 0.1 - 0.5 ppb | (Jodlbauer et al., 2000) |
| Methadone (as a model compound) | Serum | SPE (C18) vs. LLE | SPE showed better efficiency | 10 ng/mL (SPE) | |
| Organic Acids (as a model) | Urine | SPE vs. LLE | SPE: 84.1%, LLE: 77.4% | Not specified |
Note: Recovery percentages and LODs can vary significantly based on the specific protocol, instrumentation, and matrix complexity.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Adipose Tissue
This protocol is designed for the initial extraction and lipid removal from fatty tissues.
-
Sample Homogenization:
-
Weigh 1-2 g of frozen adipose tissue.
-
Mince the tissue thoroughly with a scalpel.
-
Add the minced tissue to a homogenizer tube with 10 mL of a 4:1 (v/v) mixture of acetonitrile and water.
-
Homogenize until a uniform slurry is formed. To prevent overheating, homogenize in short bursts on ice.
-
-
Protein and Lipid Precipitation:
-
Transfer the homogenate to a 50 mL polypropylene centrifuge tube.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. A solid pellet of precipitated protein and a top layer of fat should form.
-
-
Initial Extraction:
-
Carefully transfer the liquid supernatant to a new 50 mL tube, avoiding the fat layer and the pellet.
-
To the remaining pellet and fat, add another 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge again.
-
Combine the second supernatant with the first.
-
-
Defatting Step:
-
Add 10 mL of n-hexane to the combined supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases. The top layer will be the n-hexane containing the bulk of the lipids, and the bottom layer will be the acetonitrile/water phase containing this compound.
-
Carefully remove and discard the upper n-hexane layer using a pipette.
-
Repeat the hexane wash for a more thorough defatting.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the acetonitrile/water phase to near dryness under a gentle stream of nitrogen at 45-50°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of 40% acetonitrile for HPLC analysis) or for further cleanup by SPE.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is a general-purpose cleanup step that can be used after an initial LLE.
-
Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Pass 5 mL of methanol through the cartridge to wet the sorbent.
-
Pass 5 mL of deionized water through the cartridge to equilibrate it. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Take the reconstituted extract from the LLE protocol and ensure its pH is neutral. If necessary, dilute with deionized water to reduce the organic solvent concentration to less than 10%.
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10-20% methanol in water) to remove polar interferences. This step may require optimization to ensure interferences are removed without eluting this compound.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining water.
-
-
Elution:
-
Elute this compound from the cartridge with 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final residue in the mobile phase for your analytical instrument (e.g., HPLC or LC-MS).
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from fatty tissues.
This compound Signaling Pathway
Caption: this compound's interaction with estrogen receptors.
References
- 1. fao.org [fao.org]
- 2. Characterization of the estrogenic activities of zearalenone and this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effects of this compound on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Enhancing the Stability of Zeranol Reference Standards: A Technical Support Center
Welcome to the Technical Support Center for Zeranol reference standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For analytical purposes, such as creating standards for HPLC-MS/MS, methanol is commonly used to prepare primary stock solutions at concentrations of around 1 mg/mL.[2]
Q2: How should I store my this compound reference standard?
A2: this compound reference standards should be stored in a well-labeled, tightly sealed container in a locked, secure location.[3][4] The recommended storage temperature is typically -20°C.[1] It is also crucial to protect the standard from light.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on pure this compound are not extensively published, it is good laboratory practice to protect all reference standards from light to prevent potential photodegradation. Store solutions in amber vials or protect them from light with aluminum foil.
Q4: Can I use a this compound stock solution that has been stored for an extended period?
A4: The stability of a this compound stock solution depends on the solvent and storage conditions. It is recommended to prepare fresh working solutions from a recently prepared stock solution for critical experiments. If an older stock solution must be used, its concentration and purity should be verified against a freshly prepared standard or a certified reference material.
Q5: What are the known impurities or degradation products of this compound?
A5: The primary impurities and metabolites associated with this compound include taleranol (its diastereomer), zearalanone, and zearalenone. Under experimental conditions, other degradation products could form depending on the stress factors present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected analytical results (e.g., peak area in chromatography). | Degradation of the this compound reference standard in solution. | 1. Prepare a fresh stock solution using the recommended solvent and storage conditions. 2. Verify the purity of the solvent. Use high-purity, HPLC-grade solvents. 3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 4. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. |
| Appearance of unexpected peaks in the chromatogram. | Presence of degradation products or impurities. | 1. Identify potential degradation products. Compare the retention times of the unknown peaks with those of known this compound impurities and metabolites like taleranol, zearalanone, and zearalenone. 2. Review solution preparation and storage. Ensure that the solvent is appropriate and that the solution has been protected from light and stored at the correct temperature. 3. Consider the possibility of solvent-induced degradation. If using a solvent other than the recommended ones, perform a small stability study to ensure this compound is stable in that solvent over the intended duration of use. |
| Precipitation of the standard in solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Consult solubility data for this compound in the specific solvent. 2. Gently warm the solution and sonicate to attempt redissolving the precipitate. If this is for a quantitative standard, it is best to prepare a new, less concentrated solution. 3. Prepare a new, more dilute solution. |
| Discoloration of the this compound standard solution. | Potential oxidation or other chemical degradation. | 1. Discard the solution. Do not use a discolored solution for quantitative analysis. 2. Prepare a fresh solution using a high-purity solvent that has been de-gassed. 3. Store the new solution under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected to be a recurring issue. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL stock solution and subsequent working solutions for use in analytical experiments.
Materials:
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This compound reference standard
-
HPLC-grade methanol
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Calibrated analytical balance
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Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the container of the this compound reference standard to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of HPLC-grade methanol to dissolve the solid, then dilute to the mark with methanol.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage of Stock Solution: Transfer the stock solution to an amber glass vial, seal tightly, and store at -20°C.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol or mobile phase) to the desired concentration. Store working solutions under the same conditions as the stock solution and prepare fresh as needed.
Visualizations
Logical Workflow for Troubleshooting this compound Standard Instability
Caption: A flowchart outlining the logical steps to troubleshoot instability issues with this compound reference standards.
Potential Degradation Pathways of this compound
This diagram illustrates the known metabolic and potential degradation pathways of this compound, which can inform the identification of unexpected peaks in analytical experiments.
Caption: A diagram showing the relationship between this compound and its common impurities, metabolites, and potential degradation products.
References
Technical Support Center: Optimizing Derivatization for Zeranol GC/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zeranol GC/MS analysis. The following sections offer detailed information on optimizing your derivatization process to ensure accurate and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound and its related compounds for GC/MS analysis.
Question: Why am I seeing no peaks or very small peaks for my derivatized this compound?
Answer:
The absence or low intensity of analyte peaks after the solvent peak can be attributed to several factors, from issues with the derivatization reaction itself to problems with the GC-MS system.
-
Possible Causes & Solutions:
-
Incomplete or Failed Derivatization: The most common cause is a failure in the chemical modification of this compound.
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Solution: Verify your derivatization protocol. Ensure you are using a sufficient excess of the silylating reagent (a general rule is at least a 2:1 molar ratio of reagent to active hydrogens).[1] Confirm that the reaction time and temperature are optimal for this compound. For many silylation reactions, a temperature of around 60-75°C for 15-60 minutes is a good starting point.[2]
-
-
Presence of Moisture: Silylating reagents are highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize your analyte.[3]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and store your derivatization reagents in a desiccator to protect them from humidity. If your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagent.
-
-
Injector Issues: The injector temperature might be too low, preventing the volatilization of the derivatized analyte, or too high, causing thermal degradation.
-
Solution: Optimize the injector temperature. A typical starting point for silylated compounds is 250-280°C.
-
-
Column Issues: The GC column may be contaminated or degraded, leading to the adsorption of the analyte.
-
Solution: Condition your column according to the manufacturer's instructions. If problems persist, you may need to trim the first few centimeters of the column or replace it.
-
-
Question: Why are my this compound peaks tailing?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can affect resolution and quantification.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: If the silylation reaction is not complete, the remaining underivatized this compound, which is more polar, will interact strongly with active sites in the GC system, causing tailing.
-
Solution: Re-optimize your derivatization procedure. Increase the reaction time, temperature, or the amount of derivatizing reagent. Consider adding a catalyst like Trimethylchlorosilane (TMCS) to the silylating reagent to improve the derivatization of sterically hindered groups.
-
-
Active Sites in the GC System: Free silanol groups in the injector liner, on the column, or in fittings can interact with your derivatized analyte.
-
Solution: Use a deactivated inlet liner. If you suspect column degradation, trim the front end of the column. Ensure all fittings are clean and properly installed.
-
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Hydrolysis of Derivatives: Silylated compounds can be sensitive to moisture, and their breakdown back to the original polar form will cause peak tailing.
-
Solution: Maintain anhydrous conditions throughout your analysis. Use a moisture trap on your carrier gas line and ensure your samples and solvents are dry.
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth can create turbulence in the flow path, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet as per the instrument manual.
-
-
Frequently Asked Questions (FAQs)
Question: What are the most common derivatization reagents for this compound GC/MS analysis?
Answer:
Silylation is the most prevalent derivatization technique for compounds like this compound containing hydroxyl groups. The goal is to replace the active hydrogens on these groups with a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte. The most commonly used silylating reagents for this compound and its metabolites are:
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N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is highly effective for derivatizing phenols, alcohols, and carboxylic acids. It is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance its reactivity.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent. A key advantage of MSTFA is that its byproducts are more volatile than those of BSTFA, which can lead to cleaner chromatograms.
Question: How do I choose between BSTFA and MSTFA?
Answer:
Both BSTFA and MSTFA are excellent choices for the silylation of this compound. The selection often comes down to empirical testing with your specific sample matrix and analytical setup. MSTFA's more volatile byproducts can be advantageous in preventing co-elution with early-eluting peaks. However, BSTFA, especially when combined with 1% TMCS, is a very robust and widely cited reagent for this application.
Question: What are the optimal reaction conditions for this compound derivatization?
Answer:
The optimal conditions can vary slightly depending on the specific derivatization reagent used and the sample matrix. However, a general starting point for the silylation of this compound is:
-
Temperature: 60°C to 75°C
-
Time: 15 to 60 minutes
It is crucial to empirically optimize these parameters for your specific application to ensure complete derivatization.
Question: Can I use other types of derivatization for this compound?
Answer:
While silylation is the most common and generally most effective method for preparing this compound for GC/MS analysis, other derivatization techniques like acylation and alkylation exist for modifying active hydrogens. However, for phenolic compounds like this compound, silylation is typically the preferred method due to its efficiency and the stability of the resulting derivatives.
Quantitative Data Summary
The following table summarizes the optimized derivatization conditions for zearalenone and its five derivatives (including this compound, which is α-zearalanol) from a study using BSTFA with 1% TMCS. This data can serve as a valuable starting point for method development.
| Parameter | Optimized Condition | Outcome |
| Derivatization Temperature | 60°C | Achieved the highest peak areas for five of the six analytes. |
| Derivatization Time | 15 minutes | Provided the best results in combination with the 60°C temperature. |
Note: For one of the analytes (ZAN), the highest peak area was observed at 70°C for 30 minutes, but the peak area at 60°C for 15 minutes was very close.
Experimental Protocols
Protocol: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a step-by-step guide for the derivatization of this compound in a dried sample extract.
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
GC autosampler vials
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Any residual water will interfere with the derivatization reaction. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add a small volume of anhydrous solvent (e.g., 50-100 µL) to the dried extract to redissolve the analytes.
-
Addition of Derivatizing Reagent: Add an excess of the BSTFA + 1% TMCS reagent to the reaction vial. A typical volume is 50-200 µL, depending on the expected concentration of this compound.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 15-60 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Dilution (Optional): If necessary, dilute the derivatized sample with an appropriate anhydrous solvent (e.g., isooctane or toluene) to the desired concentration for GC/MS analysis.
-
Transfer: Transfer the final solution to a GC autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for this compound GC/MS analysis.
References
Technical Support Center: Minimizing Ion Suppression in LC/MS/MS Analysis of Zeranol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Mass Spectrometry (LC/MS/MS) analysis of Zeranol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the LC/MS/MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2][4] In complex biological matrices like animal tissues or plasma, where this compound is often measured, endogenous materials can interfere with the ionization process, potentially leading to unreliable quantitative results.
Q2: What are the most common causes of ion suppression?
A2: Ion suppression is typically caused by components in the sample matrix that co-elute with the analyte and compete for ionization in the MS source. Common culprits include:
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Endogenous Components: Salts, proteins, lipids, and particularly phospholipids from biological samples.
-
Exogenous Components: Non-volatile salts and buffers from mobile phases, detergents, or polymers introduced during sample preparation.
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High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the electrospray ionization (ESI) response can be lost, leading to self-suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the LC column but before the MS ion source to establish a stable baseline signal. A blank matrix extract is then injected onto the column. Any dips or decreases in the stable baseline signal indicate the retention times where matrix components are eluting and causing ion suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (pure) solvent at the same concentration. A lower signal in the matrix sample confirms the presence of ion suppression. This is considered the "gold standard" for the quantitative assessment of matrix effects.
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it highly recommended for this compound quantification?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative LC/MS/MS because its physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes with this compound and experiences the same degree of extraction loss and ion suppression. By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even when ion suppression varies between samples.
Q5: Is diluting my sample a valid strategy to overcome ion suppression?
A5: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes the analyte of interest, this compound. This strategy is only feasible if the original concentration of this compound is high enough to remain well above the limit of detection after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.
Troubleshooting Guide
Problem: I am observing a very low or no signal for this compound, especially when analyzing complex samples like animal liver or plasma.
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Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components, such as phospholipids or salts.
-
Solutions:
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Improve Sample Preparation: The most effective way to combat severe ion suppression is to remove the interfering components before analysis.
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Implement Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples by selectively isolating the analyte while washing away interferences.
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Use Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.
-
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the this compound peak from regions of ion suppression.
-
Modify the LC Gradient: Ensure that this compound does not elute in the void volume or during the final, high-organic wash, as these are common zones for matrix interferences.
-
Change the Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity and resolve this compound from interfering peaks.
-
-
Check MS Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI). If your instrument allows, testing APCI could be a viable option.
-
Problem: My results for quality control (QC) samples are inconsistent and not reproducible.
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Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression, leading to inconsistent results.
-
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution for correcting variability. A SIL-IS co-elutes and experiences the same suppression as the analyte, ensuring a consistent analyte/IS ratio and improving precision.
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Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize the effect of ion suppression across the entire analytical run.
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Implement a More Robust Sample Preparation Method: A thorough and consistent sample cleanup method, like SPE, will minimize the variability in matrix effects between different samples, leading to better reproducibility.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation and LC/MS/MS Method for this compound in Animal-Derived Food
This protocol is adapted for the detection of this compound and its metabolites in matrices such as pork, beef, lamb, and chicken liver.
Sample Preparation
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Weigh 5 g of a homogenized tissue sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 5000 rpm for 10 minutes.
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Transfer the supernatant to a clean 50 mL centrifuge tube.
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Repeat the extraction on the sample pellet with another 10 mL of acetonitrile.
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Combine the two supernatants and evaporate to dryness at 50 °C under a stream of nitrogen.
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Reconstitute the residue in 1.0 mL of 20% acetonitrile in water.
-
Vortex the solution for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear upper solution to an HPLC vial for LC/MS/MS analysis.
LC/MS/MS Parameters
-
HPLC System: Thermo Scientific Surveyor or equivalent.
-
Column: Thermo Scientific Hypersil GOLD (150 mm x 2.1 mm, 5 µm).
-
Injection Volume: 10 µL.
-
Flow Rate: 250 µL/min.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Ion Suppression Reduction
| Technique | Principle | Pros | Cons |
| Dilute-and-Shoot | Reduces concentration of both analyte and matrix components. | Simple, fast, and inexpensive. | Reduces sensitivity; only suitable for high-concentration analytes. |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple and applicable to high-throughput screening. | Ineffective at removing other interferences like phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Provides a cleaner sample than PPT. | Can be labor-intensive and may form emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and eluted. | Highly effective at removing a broad range of interferences; provides the cleanest extracts. | More complex and costly; requires method development. |
Table 2: Example LC Gradient for this compound Analysis
| Time (min) | Mobile Phase A (Water + 0.1% Formic Acid) % | Mobile Phase B (Acetonitrile) % |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
Table 3: Example Selected Reaction Monitoring (SRM) Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (α-Zearalanol) | 321.2 | 285.1 |
| β-Zearalanol | 321.2 | 285.1 |
| Zearalanone | 319.2 | 233.1 |
| α-Zearalenol | 319.2 | 283.1 |
| β-Zearalenol | 319.2 | 283.1 |
| Zearalenone | 317.2 | 175.1 |
Visualizations
Caption: A logical workflow for troubleshooting and resolving ion suppression issues.
Caption: Mechanism of ion suppression in an electrospray ionization (ESI) source.
References
Improving recovery rates of Zeranol during sample preparation
Welcome to the technical support center for improving the recovery rates of Zeranol during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during sample preparation?
A1: Low recovery of this compound is often attributed to several factors, including:
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Suboptimal Extraction Method: The chosen extraction technique (e.g., LLE, SPE, QuEChERS) may not be suitable for the specific sample matrix.
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Matrix Effects: Co-extracted endogenous components from the sample matrix can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2]
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Improper pH: The pH of the sample and extraction solvents plays a crucial role. For ionizable compounds like this compound, pH adjustment is necessary to ensure it is in a neutral form for efficient extraction into an organic solvent.[3][4]
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Inadequate Solvent Selection: The polarity and type of extraction and elution solvents must be carefully chosen to match the physicochemical properties of this compound.[3]
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Analyte Loss During Evaporation/Reconstitution: this compound can be lost during the solvent evaporation step if not performed carefully, or it may not fully redissolve in the reconstitution solvent.
-
Sample Storage and Handling: this compound may degrade if samples are not stored at appropriate temperatures. For instance, freezing at -18°C for extended periods can lead to a reduction in this compound content.
Q2: Which sample preparation method generally yields the highest recovery for this compound?
A2: The optimal method depends on the sample matrix and the analytical technique used for detection. Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up complex matrices like animal tissues and can provide high recovery rates. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular method that has shown good recoveries for various veterinary drugs and may be a suitable alternative. Liquid-Liquid Extraction (LLE) can also be effective, but may require more optimization to minimize matrix effects.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: To mitigate matrix effects, consider the following strategies:
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Optimize Sample Cleanup: Employ a more rigorous cleanup method, such as using a selective SPE sorbent or performing a back-extraction in LLE.
-
Chromatographic Separation: Adjust your HPLC or UPLC conditions to separate this compound from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
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Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for matrix-induced signal variations.
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Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Action |
| Analyte detected in the flow-through (load) fraction | Incorrect sorbent choice (e.g., wrong polarity). | Select a sorbent with a suitable retention mechanism for this compound (e.g., reversed-phase C18 or a mixed-mode cation exchange). |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent before loading onto the SPE cartridge. | |
| Incorrect pH of the sample. | Adjust the pH of the sample to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent. | |
| High flow rate during sample loading. | Decrease the flow rate during the loading step to allow for sufficient interaction between this compound and the sorbent. | |
| Column overloading. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| Analyte detected in the wash fraction | Wash solvent is too strong. | Use a weaker wash solvent that can remove interferences without eluting this compound. |
| Incorrect pH of the wash solvent. | Ensure the pH of the wash solvent maintains the retention of this compound on the sorbent. | |
| Analyte not detected in the elution fraction | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete elution of this compound. | |
| Strong secondary interactions between this compound and the sorbent. | Consider using a different elution solvent or adding a modifier to disrupt these interactions. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Action |
| Low extraction efficiency | Incorrect solvent choice. | Select an extraction solvent with a polarity that is well-suited for this compound. |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the aqueous sample to ensure this compound is in its neutral, non-ionized form. | |
| Inadequate phase mixing. | Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the two phases for efficient partitioning. | |
| Unfavorable solvent-to-sample ratio. | Increase the ratio of the organic extraction solvent to the aqueous sample; a 7:1 ratio is often a good starting point. | |
| Formation of an emulsion | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Consider adding salt to the aqueous phase to help break the emulsion. |
| Analyte loss | Back-extraction into the aqueous phase. | If performing a back-extraction, ensure the pH of the new aqueous phase is adjusted to ionize this compound for efficient transfer from the organic phase. |
| Adsorption to glassware. | Silanize glassware to prevent adsorption of the analyte. |
Data on this compound Recovery Rates
The following tables summarize this compound recovery rates from various studies using different sample preparation methods and matrices.
Table 1: this compound Recovery Rates Using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Spike Level | Recovery Rate (%) | Analytical Method | Reference |
| Bovine Meat | SAX | 2 ng/g | 103.48 ± 4.31 | HPLC-PDA | |
| Bovine Meat | SAX | 5 ng/g | 73.96 ± 11.10 | HPLC-PDA | |
| Bovine Meat | SAX | 10 ng/g | 77.51 ± 10.26 | HPLC-PDA | |
| Animal-derived foods (pork, beef, lamb, chicken liver, milk, eggs) | MCX | Not specified | 65 - 115 | HPLC-MS/MS | |
| Bovine Muscle, Liver, Kidney, Fat | Anion-exchange | 0.5 µg/g | > 84 | HPLC-PDA |
Table 2: this compound Recovery Rates Using Other Methods
| Matrix | Extraction Method | Spike Level | Recovery Rate (%) | Analytical Method | Reference |
| Muscle Tissue | QuEChERS | Not specified | 83 - 115 | LC-MS/MS | |
| Animal Tissues | Enzymatic Hydrolysis, Extraction, SPE | 0.05 - 15 µg/kg | Not explicitly stated, but results agreed with fortified values | ID-LC/MS |
Experimental Protocols
Detailed Protocol: this compound Extraction from Bovine Liver using SPE
This protocol is adapted from a method for detecting six this compound residues in animal-derived foods.
1. Sample Homogenization and Initial Extraction: a. Weigh 5 g of homogenized bovine liver into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Vortex for 1 minute. d. Centrifuge at 5000 rpm for 10 minutes. e. Transfer the supernatant to a clean 50 mL centrifuge tube. f. Repeat the extraction of the residue with another 10 mL of acetonitrile. g. Combine the supernatants.
2. Solvent Evaporation and Reconstitution: a. Evaporate the combined supernatants to dryness at 50 °C under a gentle stream of nitrogen. b. Dissolve the residue in 3.0 mL of 0.1 M NaOH. c. Adjust the pH of the solution to 11.0.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition an MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water. b. Load the pH-adjusted sample solution onto the conditioned SPE cartridge. c. Dry the cartridge thoroughly. d. Elute the analytes with 3 mL of a 5% formic acid in methanol solution.
4. Final Preparation for Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen at 50 °C. b. Reconstitute the residue in 1.0 mL of a 20% acetonitrile aqueous solution. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the upper clear solution to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Zeranol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel analytical methods for the detection of Zeranol, a synthetic non-steroidal estrogen growth promoter. Due to its potential carcinogenic and endocrine-disrupting activities, the use of this compound in livestock is banned in many countries, necessitating sensitive and reliable detection methods to ensure food safety.[1] This document outlines the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance indicators of commonly employed and recently developed methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Throughput | Cost |
| HPLC-FLD [2] | Cereals | - | - | - | - | Moderate | Moderate |
| HPLC-EC [3] | Beef, Pork, Feed, Cereal | 15 - 25 ng/mL | 40 - 50 ng/mL | >75 | <13 | Moderate | Moderate |
| GC-MS [4] | Bovine Urine | 0.5 ppb | 1.5 - 2.5 ppb | >90 | - | Low | High |
| LC-MS/MS [5] | Animal-derived foods, Urine | 0.1 - 0.5 ppb (urine) | 0.5 - 1 ppb (urine) | 65 - 115 (foods), 76.2 - 116.3 (urine) | <20 (repeatability), <25 (reproducibility) | High | High |
| ELISA | Bovine Urine, Cattle origin samples | 50 ng/L | - | 72 - 126 | - | High | Low |
| TR-FIA | Bovine Urine | 1.3 ng/mL | - | 99 | - | High | Moderate |
| Optical Sensor | Cereals | - | - | - | - | High | Low |
Note: ppb = parts per billion (ng/mL or µg/L), ng/mL = nanograms per milliliter, ng/L = nanograms per liter. Data is compiled from various sources and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for key techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
This method offers a balance of sensitivity and cost-effectiveness for the determination of this compound and its metabolites.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize 5g of tissue sample with 10 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction.
-
Combine the supernatants and evaporate to dryness at 50°C.
-
Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
-
Load the solution onto a conditioned MCX solid-phase extraction (SPE) column.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 1.0 mL of 20% acetonitrile solution for analysis.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific Hypersil GOLD C18 (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
Detection: Electrochemical detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method, often used for confirmation of positive screening results.
-
Sample Preparation (Solid-Phase Extraction & Derivatization):
-
Extract residues from urine using C18 cartridges.
-
Purify the extract on alumina columns.
-
Perform enzymatic hydrolysis to deconjugate this compound metabolites.
-
Derivatize the analytes with BSTFA + 1% TMCS or PFPA/acetone to increase volatility for GC analysis.
-
-
GC-MS Conditions:
-
The specific column, temperature program, and mass spectrometer parameters will vary depending on the instrument used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for confirmatory analysis due to its high sensitivity and specificity.
-
Sample Preparation (Liquid-Liquid Extraction & SPE):
-
Perform enzymatic deconjugation of urine samples.
-
Conduct liquid-liquid extraction.
-
Further purify the sample using C18 and NH2 solid-phase extraction columns.
-
-
LC-MS/MS Conditions:
-
Column: Inertsil® ODS-3 analytical column (150 mm × 2.1 mm, 3 µm).
-
Ionization: Negative electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific detection of parent and daughter ions.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method suitable for analyzing a large number of samples.
-
Protocol:
-
A competitive immunoassay format is typically used where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibodies coated on a microplate.
-
The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.
-
A substrate is added that reacts with the enzyme on the conjugate to produce a colored product, which is measured spectrophotometrically.
-
Workflow and Pathway Diagrams
Visualizing the experimental workflow is essential for understanding the logical steps of an analytical method.
Caption: General workflow for the validation of an analytical method for this compound detection.
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study. For high-throughput screening, ELISA and novel optical sensors offer rapid and cost-effective solutions. For confirmatory purposes and accurate quantification, LC-MS/MS remains the method of choice due to its superior sensitivity and specificity. HPLC-based methods with UV or electrochemical detection provide a good balance between performance and cost for routine analysis. The detailed protocols and comparative data presented in this guide aim to facilitate the selection and implementation of the most suitable method for your research and development needs.
References
- 1. Analytical methods for the determination of this compound residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Detection of this compound Contamination in Cereals Using a Quaternary Ammonium-Functionalized Terphen[3]arene-Based Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
A Comparative Analysis of Zeranol and Other Anabolic Growth Promoters in Livestock
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zeranol with other prominent anabolic growth promoters used in the livestock industry, including Trenbolone Acetate, Melengestrol Acetate, and Bovine Somatotropin. The analysis is supported by experimental data on performance metrics, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.
Introduction to Anabolic Growth Promoters
Anabolic growth promoters are substances administered to livestock to enhance growth rates, improve feed efficiency, and increase lean muscle mass.[1] These compounds can be broadly categorized into steroidal hormones (and their synthetic analogues) and non-steroidal agents. This compound, a non-steroidal compound with estrogenic activity, is widely used in the U.S. beef industry.[2][3] Other key players include Trenbolone Acetate, a synthetic androgen; Melengestrol Acetate, a synthetic progestin; and Bovine Somatotropin, a recombinant protein hormone.[4][5] This guide will delve into a comparative analysis of these agents.
Mechanism of Action and Signaling Pathways
The anabolic effects of these growth promoters are initiated through their interaction with specific cellular receptors, leading to a cascade of signaling events that ultimately alter gene expression and protein metabolism.
This compound
This compound is a synthetic non-steroidal estrogen derived from the mycoestrogen zearalenone. Its primary mechanism of action is through binding to estrogen receptors (ERα and ERβ). This interaction triggers a signaling cascade that promotes growth. Studies have also suggested that this compound can stimulate the expression of aromatase, an enzyme that converts androgens to estrogens, potentially amplifying its estrogenic effects within tissues like adipose tissue.
Trenbolone Acetate (TBA)
Trenbolone Acetate is a potent synthetic androgen and a prodrug of trenbolone. It functions as an agonist for the androgen receptor (AR). Upon binding, the AR-TBA complex translocates to the nucleus and modulates the expression of genes involved in protein synthesis and degradation. This leads to increased muscle protein accretion. Downstream effects include an increase in Insulin-like Growth Factor-1 (IGF-1) levels and interaction with the Wnt/β-catenin signaling pathway, which is crucial for myogenesis.
References
A Comparative Guide to HPLC and LC/MS Methods for the Quantification of Zeranol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) methods for the quantitative analysis of Zeranol. This compound is a non-steroidal estrogenic growth promoter used in livestock, and its detection is crucial for regulatory monitoring and food safety.[1][2] This document outlines the experimental protocols and performance characteristics of both analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a semi-synthetic mycotoxin used to enhance weight gain in livestock in some countries.[1][3] Due to its potential endocrine-disrupting and carcinogenic effects, its use is banned in many regions, including the European Union.[2] Consequently, sensitive and reliable analytical methods are required for the detection of this compound residues in various matrices, including animal tissues and urine. Both HPLC with conventional detectors and LC/MS are powerful techniques for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and cost.
Experimental Protocols
Detailed methodologies for representative HPLC and LC/MS assays are presented below. These protocols are based on established methods and provide a framework for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/Electrochemical Detection
This protocol describes a general HPLC method for the quantification of this compound using either a UV or an electrochemical detector.
Sample Preparation (Bovine Meat):
-
Homogenize 5 g of bovine meat sample.
-
Add a deproteinizing extractant solution of 0.2% metaphosphoric acid and acetonitrile (6:4, v/v).
-
Vortex the mixture and centrifuge.
-
Purify the supernatant using a SAX (Strong Anion Exchange) Solid-Phase Extraction (SPE) cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Shimp-pack VP-ODS (4.6 x 250 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Photodiode array detector at 262 nm.
-
Electrochemical Detection: Amperometric detection at +0.90 V.
-
Liquid Chromatography-Mass Spectrometry (LC/MS)
This protocol outlines a typical LC-MS/MS method for the sensitive and selective determination of this compound.
Sample Preparation (Animal Tissue):
-
Weigh 5 g of homogenized tissue sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and repeat the extraction with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness at 50 °C.
-
Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
-
Load the solution onto a conditioned MCX (Mixed-Mode Cation Exchange) SPE column.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen at 50 °C.
-
Reconstitute the residue in 1.0 mL of 20% acetonitrile in water, vortex, and centrifuge.
-
Transfer the clear supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
HPLC System: Thermo Scientific Surveyor HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD (150 mm x 2.1 mm, 5 µm) or similar C18 column.
-
Mobile Phase: Gradient elution with A) water with 0.1% formic acid and B) acetonitrile.
-
Flow Rate: 250 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.
Method Performance Comparison
The following table summarizes the quantitative performance data for HPLC and LC/MS methods based on published studies. It is important to note that these values can vary depending on the specific instrumentation, matrix, and validation protocol.
| Performance Parameter | HPLC (with UV/Electrochemical Detection) | LC/MS |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.54 ng/g (UV), 15-25 ng/mL (Electrochemical) | 0.04 - 0.18 µg/L |
| Limit of Quantification (LOQ) | 1.80 ng/g (UV), 40-50 ng/mL (Electrochemical) | 0.07 - 0.31 µg/L |
| Recovery | 73.96% - 103.48% | 76.2% - 116.3% |
| Precision (Relative Standard Deviation, RSD) | < 8% | < 20% (repeatability), < 25% (reproducibility) |
| Specificity | Moderate to Good | Excellent |
Visualizing the Analytical Workflow and Cross-Validation
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of the Estrogenic Activity of Zeranol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Zeranol, a synthetic non-steroidal estrogen, is widely used as a growth promoter in livestock. Its parent compound, the mycotoxin zearalenone, and their various metabolites are of significant interest to the scientific community due to their potential endocrine-disrupting effects in humans and animals. This guide provides an objective comparison of the estrogenic activity of this compound and its key metabolites, supported by experimental data, to aid in research and development.
Quantitative Comparison of Estrogenic Activity
The estrogenic potency of this compound and its metabolites varies significantly. This is primarily attributed to their differential binding affinities for estrogen receptors alpha (ERα) and beta (ERβ) and their subsequent ability to activate downstream signaling pathways. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) vs. Estradiol |
| This compound (α-Zearalanol) | ERα | 21.79[1] | High |
| ERβ | 42.76[1] | High | |
| Zearalenone (ZEN) | ERα | 240.4[1] | Moderate |
| ERβ | 165.7[1] | Moderate | |
| α-Zearalenol (α-ZOL) | ERα | - | Higher than ZEN[2] |
| ERβ | - | Higher than ZEN | |
| β-Zearalenol (β-ZOL) | ERα | - | Lower than α-ZOL and ZEN |
| ERβ | - | Lower than α-ZOL and ZEN | |
| Taleranol (β-Zearalanol) | - | - | Less biologically active than this compound |
| Zearalanone (ZAN) | - | - | Potent hAR antagonist |
| Glucuronide Conjugates | ER | Very Low | Significantly reduced activity |
Table 2: In Vitro Estrogenic Potency
| Compound | Assay | Cell Line | EC50 / Potency |
| This compound | Gene Expression | MCF-7 | Similar potency to 17β-estradiol and DES |
| Zearalenone (ZEN) | Reporter Gene Assay | - | EC10: 31.4 pM |
| α-Zearalenol (α-ZOL) | Reporter Gene Assay | - | EC10: 3.59 pM (approx. 70-fold more potent than ZEN) |
| β-Zearalenol (β-ZOL) | E-Screen | MCF-7 | Lower proliferative effect than α-ZOL |
| Glucuronide Conjugates | Reporter Gene Assay | - | 0.0001% to 0.01% of 17β-estradiol activity |
Table 3: In Vivo Estrogenic Activity (Uterotrophic Assay)
| Compound | Species | Effective Dose |
| This compound | Ovariectomized Mice | ≥ 0.5 mg/kg/day (s.c.) |
| Neonatal Rat | ED50 = 1.3 mg/kg BW (daily injections) | |
| Zearalenone (ZEN) | Ovariectomized Mice | ≥ 2 mg/kg/day (s.c.) |
| Neonatal Rat | ED50 = 1.3 mg/kg BW (daily injections) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the estrogenic activity of this compound and its metabolites.
In Vitro Assays
A variety of in vitro assays are employed to screen for and characterize estrogenic compounds.
1. Estrogen Receptor (ER) Competitive Ligand Binding Assay
-
Objective: To determine the binding affinity of a test compound to the estrogen receptor.
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to a preparation of ERα or ERβ.
-
General Protocol:
-
ERs are obtained from cytosolic or nuclear extracts of mammalian tissues or from recombinant sources.
-
A constant concentration of radiolabeled estradiol is incubated with the ER preparation in the presence of varying concentrations of the test compound.
-
After incubation, bound and unbound radiolabeled estradiol are separated.
-
The radioactivity of the bound fraction is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.
-
2. Cell Proliferation Assay (E-Screen)
-
Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells.
-
Principle: Estrogen-dependent cell lines, such as the human breast cancer cell line MCF-7, proliferate in response to estrogens.
-
General Protocol:
-
MCF-7 cells are plated in a multi-well plate and maintained in a hormone-depleted medium.
-
The cells are then exposed to various concentrations of the test compound for a defined period (e.g., 6 days).
-
A known estrogen, like 17β-estradiol, is used as a positive control.
-
Cell proliferation is quantified using methods such as sulforhodamine B (SRB) assay or by direct cell counting.
-
The proliferative effect of the test compound is compared to that of the positive control.
-
3. Estrogen Receptor-Mediated Reporter Gene Assay
-
Objective: To measure the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.
-
Principle: Cells (e.g., yeast or mammalian cell lines) are genetically modified to contain an estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates transcription of the reporter gene.
-
General Protocol:
-
The engineered cells are exposed to various concentrations of the test compound.
-
After an incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.
-
The dose-response curve is used to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
In Vivo Assay
Rodent Uterotrophic Bioassay
-
Objective: To assess the in vivo estrogenic activity of a compound by measuring the increase in uterine weight in rodents.
-
Principle: The uterus is a target organ for estrogens, and its weight increases in response to estrogenic stimulation. This assay is typically performed in immature or ovariectomized adult female rodents to minimize the influence of endogenous estrogens.
-
General Protocol (OECD TG 440):
-
Immature female rats (e.g., 21-22 days old) or ovariectomized adult mice are used.
-
The animals are divided into control and treatment groups.
-
The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
On the fourth day (approximately 24 hours after the last dose), the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
A statistically significant increase in uterine weight in the treated groups compared to the control group indicates estrogenic activity.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental designs can facilitate a deeper understanding of the comparative estrogenic activities.
Caption: Estrogenic signaling pathway of this compound and its metabolites.
Caption: Experimental workflow for the rodent uterotrophic bioassay.
Conclusion
The available data consistently demonstrate that this compound and its primary metabolite, α-zearalenol, possess potent estrogenic activity, in some cases comparable to or exceeding that of the parent compound zearalenone and approaching the potency of 17β-estradiol. In contrast, β-zearalenol and taleranol exhibit weaker estrogenic effects. The biotransformation of these compounds to their glucuronide conjugates significantly reduces their estrogenic activity, representing a key detoxification pathway. Understanding these relative potencies and the mechanisms of action is critical for assessing the potential health risks associated with exposure to these compounds and for the development of strategies to mitigate their effects. Further research into the activation of specific signaling pathways, such as the protein kinase C and ERK-1/2 pathways by this compound, will provide a more complete picture of their endocrine-disrupting potential.
References
A Guide to Inter-Laboratory Comparison of Zeranol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Zeranol, a synthetic growth promoter. The information presented is collated from a range of scientific studies, offering insights into the performance and methodological specifics of commonly employed techniques. This document is intended to assist researchers and laboratory professionals in selecting the most appropriate method for their specific needs and in understanding the landscape of this compound analysis.
Introduction to this compound and its Quantification
This compound (α-zearalanol) is a non-steroidal estrogenic agent used as a growth promoter in livestock in some countries.[1][2] Its use is banned in other regions, such as the European Union, due to potential health risks associated with its endocrine-disrupting properties.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in animal-derived food products and biological samples to enforce regulations and ensure food safety.[1] The primary analytical techniques for this compound quantification include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Quantification Methods
The selection of a suitable analytical method for this compound quantification depends on various factors, including the required sensitivity and specificity, sample matrix, sample throughput, and available instrumentation. This section provides a comparative overview of the most common methods, with performance data summarized from various studies.
Quantitative Performance Data
The following tables summarize key performance parameters for different this compound quantification methods as reported in the scientific literature. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates in various matrices.
Table 1: Performance of HPLC and Electrochemical Detection Methods
| Method | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Reference |
| HPLC | Beef Meat | 0.54 | 1.80 | 73.96 - 103.48 | |
| HPLC-EC | Beef, Pork, Feed, Cereal | 15 - 25 | 40 - 50 | > 75 |
Table 2: Performance of Mass Spectrometry-Based Methods
| Method | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Reference |
| GC-MS | Bovine Muscle | 0.5 | 1.0 | 79.6 - 110.7 | |
| LC-MS/MS | Animal-derived foods | - | - | 65 - 115 |
Table 3: Performance of Immunoassay Methods
| Method | Matrix | LOD (ppb) | LOQ (ppb) | Recovery (%) | Reference |
| ic-ELISA | Cattle origin samples | 0.016 - 0.027 | 0.027 - 0.066 | 79.2 - 104.2 | |
| ELISA | Milk, Yogurt | 1 | - | - | |
| TR-FIA | Bovine Urine | - | 2 - 5 (ng/mL) | - |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. This section outlines generalized methodologies for the main analytical techniques used for this compound quantification.
Sample Preparation
A critical step in the analysis of this compound is the extraction and purification of the analyte from the sample matrix. Common procedures include:
-
Extraction: Samples are typically extracted using organic solvents such as methanol or acetonitrile.
-
Hydrolysis: For conjugated forms of this compound, an enzymatic hydrolysis step is often included.
-
Clean-up: Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) are frequently used to remove interfering substances from the extract. Liquid-liquid extraction is another common clean-up technique.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Typical Setup:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like formic acid, is employed.
-
Detection: UV or electrochemical detectors can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds, which are then detected and identified by a mass spectrometer. A derivatization step is typically required for polar compounds like this compound to increase their volatility.
-
Typical Setup:
-
Derivatization: Silylation agents are commonly used.
-
Column: A capillary column suitable for nonpolar compounds.
-
Ionization: Electron Ionization (EI) is common.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers high sensitivity and specificity by coupling the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.
-
Typical Setup:
-
LC System: Similar to HPLC, typically using a C18 column and a water/acetonitrile mobile phase gradient.
-
Ionization: Electrospray Ionization (ESI) in negative mode is often used for this compound and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based immunoassay technique that detects the presence of a substance through an antibody-antigen reaction. Competitive ELISA is a common format for small molecules like this compound.
-
Typical Procedure:
-
Wells are coated with a this compound-protein conjugate.
-
Sample extract and a limited amount of anti-Zeranol antibody are added. This compound in the sample competes with the coated conjugate for antibody binding.
-
A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change. The signal is inversely proportional to the amount of this compound in the sample.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in this compound analysis, the following diagrams illustrate a generalized experimental workflow and a simplified metabolic pathway.
Caption: Generalized experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability and validity of residue monitoring programs. While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, other methods like GC-MS, HPLC, and ELISA offer viable alternatives depending on the specific application and available resources. For screening large numbers of samples, ELISA can be a cost-effective and rapid tool, whereas chromatographic methods are essential for confirmation and precise quantification. Inter-laboratory proficiency testing and the use of certified reference materials are essential to ensure consistency and accuracy across different laboratories.
References
- 1. lcms.cz [lcms.cz]
- 2. Detection of Six this compound Residues in Animal-derived Food by HPLC-MS/MS - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. Analytical methods for the determination of this compound residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ELISA Hits: A Comparative Guide to LC/MS Validation
For researchers, scientists, and drug development professionals, the initial identification of promising candidates from high-throughput screening assays like ELISA is a critical first step. However, the inherent limitations of immunoassays necessitate a robust validation of these initial findings. This guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) for the confirmation of screening results, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate analytical method.
While ELISA offers a rapid and cost-effective method for screening large numbers of samples, its reliance on antibody-antigen interactions can lead to issues with cross-reactivity and lot-to-lot variability.[1] LC/MS/MS, a highly specific and sensitive "gold standard" technique, provides direct detection and quantification of analytes, offering a powerful tool for validating ELISA screening results.[1][2] This guide will delve into the technical specifics of both methodologies, providing a clear framework for their comparative evaluation.
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical method is a critical decision in the drug development pipeline. The following tables summarize the key performance characteristics of a hypothetical small molecule quantification using a competitive ELISA and a confirmatory LC/MS/MS assay. This illustrative data highlights the typical differences observed between the two methodologies.
Table 1: Quantitative Comparison of ELISA and LC/MS/MS
| Parameter | Competitive ELISA | LC/MS/MS | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.999 | LC/MS/MS generally offers a wider dynamic range. |
| Accuracy (% Recovery) | 85-115% | 95-105% | LC/MS/MS provides higher accuracy due to direct measurement. |
| Precision (%CV) | Intra-assay: < 10% Inter-assay: < 15% | Intra-assay: < 5% Inter-assay: < 10% | The higher precision of LC/MS/MS is crucial for regulatory submissions. |
| Specificity | Can be affected by cross-reactivity with structurally similar molecules.[1][3] | Highly specific, based on mass-to-charge ratio and fragmentation pattern. | Critical for distinguishing between related compounds and metabolites. |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range | LC/MS/MS offers superior sensitivity for low-abundance analytes. |
| Lower Limit of Quantitation (LLOQ) | Typically higher than LC/MS/MS | Typically lower than ELISA | Important for pharmacokinetic and biomarker studies. |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are generalized protocols for the quantification of a small molecule analyte using a competitive ELISA and LC/MS/MS.
Competitive ELISA Protocol
This protocol outlines the key steps for quantifying a small molecule using a competitive ELISA format.
-
Plate Coating:
-
Dilute the capture antibody (specific to the analyte) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Add 50 µL of the prepared standards or samples to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated small molecule (competitor) to each well.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the enzyme-labeled analyte for binding to the capture antibody.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of analyte in the sample.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
LC/MS/MS Protocol
This protocol outlines the key steps for quantifying a small molecule in a biological matrix, such as plasma, using LC/MS/MS.
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (a molecule structurally similar to the analyte). This step removes the majority of proteins which can interfere with the analysis.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
Liquid Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of the analyte) and a specific product ion (a fragment of the analyte) to monitor, which provides high specificity.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a standard curve by plotting the peak area ratios against the known concentrations of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the standard curve.
-
Visualizing the Workflow: From Screening to Confirmation
To better understand the experimental and logical flow of cross-validating these two assays, the following diagrams are provided.
This workflow illustrates the progression from initial high-throughput screening with ELISA to the targeted, highly specific confirmation of positive hits using LC/MS.
Signaling Pathway Analysis: A Case Study
The validation of biomarker discoveries often involves quantifying multiple components of a signaling pathway. The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, provides an excellent example where both ELISA and LC/MS/MS can be employed. While ELISA can be used to measure the total levels of p53 protein, LC/MS/MS can provide more detailed information, including the quantification of specific post-translational modifications that are critical for p53 activity.
This diagram illustrates how both ELISA and LC/MS can be used to investigate the p53 signaling pathway. ELISA can provide a quantitative measure of the total p53 protein, while LC/MS can offer more granular detail on the specific forms and modifications of p53 that are active in the pathway.
Conclusion
The validation of initial screening results is a cornerstone of rigorous scientific research and drug development. While ELISA serves as an invaluable tool for high-throughput screening, its limitations necessitate confirmation by a more specific and accurate method. LC/MS/MS has emerged as the gold standard for this purpose, providing unambiguous identification and precise quantification of analytes. By understanding the respective strengths and weaknesses of each technique and implementing the appropriate validation workflows, researchers can ensure the reliability and reproducibility of their findings, ultimately accelerating the path from discovery to clinical application.
References
- 1. Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the stage-specific plasma p53 interactome reveals colorectal cancer progression signatures and therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of hair cortisol in horses: comparison of immunoassay vs LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Zeranol metabolism in different animal species
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics like Zeranol in different animal species is paramount for both efficacy and safety assessments. This guide provides a comparative overview of this compound metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways involved.
This compound, a non-steroidal synthetic compound with estrogenic activity, is utilized in some countries as a growth promoter in livestock, including cattle and sheep. Its metabolism, however, varies significantly across different animal species, influencing its distribution, residue levels in edible tissues, and potential effects. The primary metabolites of this compound are zearalanone and taleranol (the β-epimer of this compound). The ratio of these metabolites and the parent compound can differ depending on the species, individual animal physiology, and the route of administration. Furthermore, this compound and its metabolites are excreted as both free compounds and conjugates, primarily as glucuronides and sulfates.[1][2][3]
Quantitative Analysis of this compound and its Metabolites
The distribution and concentration of this compound and its metabolites have been quantified in various tissues and excreta of several animal species. The liver is consistently identified as the primary organ for metabolism and accumulation of residues.[4][5]
Table 1: Residue Levels of this compound and its Metabolites in Cattle Tissues (45 days post-implantation with 36 mg of tritiated this compound)
| Tissue | Residue Level (ppb) |
| Liver | ≤ 2.0 |
| Kidney | ≤ 1.0 |
| Fat | ≤ 1.0 |
| Muscle | ≤ 0.2 |
| Plasma | ≤ 0.2 |
Source: Data derived from radiometric analysis.
Table 2: Concentration of this compound and its Metabolites in an Incurred Bovine Liver Sample
| Compound | Concentration (ppb) |
| This compound | 0.68 |
| Taleranol | 1.07 |
| Zearalanone | 0.29 |
Source: Analysis by selected ion monitoring capillary gas chromatography/mass spectrometry.
Table 3: this compound Residue Levels in Lamb Tissues
| Sample Type | Positive Samples (%) | Concentration Range (ppb) |
| Feces | 22 | 3.5 - 8.3 |
| Muscle | 5 | 0.016 |
| Liver | 42 | 0.03 - 0.08 |
| Kidney | 5 | 0.04 |
Source: Data from a study on lambs in the Ankara region, analyzed by radioimmunoassay.
Table 4: Mean this compound Residue Levels in Chicken Tissues
| Tissue | Mean Concentration (ppb) |
| Muscle | 0.1065 ± 0.01 |
| Liver | 0.1235 ± 0.01 |
| Kidneys | 0.262 ± 0.02 |
Source: Analysis by ELISA.
Metabolic Pathways and Enzymology
The metabolism of this compound is intrinsically linked to the biotransformation of its precursor, the mycotoxin zearalenone, which can be naturally present in animal feed. The key enzymes involved in this metabolic pathway are 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reduction of the ketone group in zearalenone to produce α-zearalenol and β-zearalenol.
Species-specific differences in the expression and activity of these enzymes lead to varying ratios of α- and β-zearalenol. For instance, porcine species tend to produce more α-zearalenol, while bovine species preferentially form β-zearalenol. This initial metabolic step influences the subsequent formation of this compound (α-zearalanol) and its epimer taleranol (β-zearalanol). This compound itself can be oxidized to zearalanone.
Below are diagrams illustrating the general metabolic pathway of zearalenone to this compound and its metabolites, and a typical experimental workflow for their analysis.
Experimental Protocols
The analysis of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for this purpose.
Protocol: Analysis of this compound and its Metabolites in Animal-Derived Tissues by HPLC-MS/MS
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized tissue (muscle, liver) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a new 50 mL centrifuge tube.
-
Repeat the extraction of the pellet with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness at 50 °C under a nitrogen stream.
2. Clean-up:
-
Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
-
Condition a solid-phase extraction (SPE) column (e.g., MCX cartridge) with 2 mL of methanol followed by 2 mL of water.
-
Load the sample solution onto the SPE column.
-
After loading, dry the column.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen at 50 °C.
3. Reconstitution and Analysis:
-
Reconstitute the residue in 1.0 mL of 20% acetonitrile in water.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
4. HPLC-MS/MS Conditions:
-
HPLC System: Thermo Scientific Surveyor HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD (150 mm x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor and product ions for each analyte.
Conclusion
The metabolism of this compound exhibits notable variations among different animal species, primarily due to differences in the activity of metabolic enzymes like 3α- and 3β-hydroxysteroid dehydrogenases. This leads to different metabolite profiles and residue levels in edible tissues. The provided quantitative data and experimental protocols offer a basis for comparative studies and for the development of robust analytical methods for monitoring this compound residues in the food chain. Further research focusing on direct comparative pharmacokinetic and metabolic studies under standardized conditions would be invaluable for a more comprehensive understanding of the species-specific biotransformation of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Risk Assessment of Growth Hormones and Antimicrobial Residues in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Side-by-side comparison of different sample cleanup techniques for Zeranol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Zeranol, a synthetic non-steroidal estrogen growth promoter, in various biological matrices is crucial for regulatory monitoring and food safety assessment. Effective sample cleanup is a critical step to remove interfering substances, thereby enhancing the sensitivity and reliability of analytical methods. This guide provides a side-by-side comparison of common sample cleanup techniques for this compound, supported by experimental data from published studies.
Performance Comparison of Cleanup Techniques
The selection of a sample cleanup technique depends on various factors, including the matrix complexity, required sensitivity, sample throughput, and available resources. Below is a summary of quantitative data for Immunoaffinity Chromatography (IAC), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods applied to this compound analysis.
| Cleanup Technique | Matrix | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Key Advantages | Key Disadvantages | Reference |
| Immunoaffinity Chromatography (IAC) | Bovine Muscle | 79.6 - 110.7 | 0.5 ng/g | 1.0 ng/g | High selectivity and specificity, significant reduction of matrix effects.[1][2] | Higher cost per sample, potential for antibody cross-reactivity. | [2] |
| Eggs | 73.2 - 95.7 | 1.0 µg/kg | - | Excellent cleanup for complex matrices. | Can be time-consuming. | [3] | |
| Pig Muscle | 74.5 - 105.0 | 0.04 - 0.10 µg/kg | - | High sensitivity achievable. | Requires specific antibodies. | [4] | |
| Solid-Phase Extraction (SPE) | Bovine Muscle | 73.96 - 103.48 | 0.54 ng/g | 1.80 ng/g | Wide availability of sorbents, cost-effective, good for a broad range of analytes. | Can have lower selectivity than IAC, susceptible to matrix effects. | |
| Animal Tissues | - | 0.05 - 15 µg/kg (range of accurate results) | - | Optimized for accurate determination with ID-LC/MS. | Method optimization can be complex. | ||
| Animal-derived Foods | 65 - 115 | 0.1 µg/kg | 1.0 µg/kg | Suitable for multi-residue methods. | Potential for analyte loss during multi-step procedures. | ||
| Urine | 76.2 - 116.3 | 0.04 - 0.18 µg/l (CCα) | 0.07 - 0.31 µg/l (CCβ) | Effective for cleaning up urine samples. | Requires careful selection of SPE cartridges (e.g., C18 and NH2). | ||
| QuEChERS | Animal Foods (General) | 70 - 110 (for various residues) | 1.5 µg/kg (for ractopamine) | - | Fast, simple, low solvent consumption, high throughput. | Primarily developed for pesticides; may require modification for optimal this compound recovery and cleanup. | |
| Molecularly Imprinted Polymer (MIP) SPE | Cereal and Swine Feed | 87 - 97 | - | - | High selectivity similar to IAC, robust and reusable. | Development of specific MIPs can be time-consuming and costly. |
Note: The performance metrics are extracted from different studies and may not be directly comparable due to variations in experimental conditions, analytical instrumentation, and matrix composition.
Experimental Protocols
Detailed methodologies for the key cleanup techniques are outlined below. These protocols are based on published literature and represent common practices.
Immunoaffinity Chromatography (IAC) Protocol for this compound in Bovine Muscle
This method utilizes monoclonal antibodies specific to this compound for highly selective extraction.
-
Sample Extraction:
-
Homogenize 5 g of bovine muscle tissue.
-
Extract the homogenized sample with 20 mL of methanol by shaking vigorously.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
-
Immunoaffinity Cleanup:
-
Equilibrate the this compound-specific immunoaffinity column to room temperature.
-
Load the reconstituted sample extract onto the IAC column at a slow, controlled flow rate.
-
Wash the column with PBS to remove unbound matrix components.
-
Elute the bound this compound from the column using an appropriate elution solvent, such as methanol.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical instrument (e.g., HPLC or GC-MS mobile phase).
-
Solid-Phase Extraction (SPE) Protocol for this compound in Animal Tissues
This protocol describes a general SPE procedure for cleaning up this compound extracts from animal-derived foods.
-
Sample Extraction:
-
Weigh 5 g of homogenized tissue into a centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness at 50 °C.
-
Dissolve the residue in 3.0 mL of 0.1 M NaOH and adjust the pH to 11.0.
-
-
Solid-Phase Extraction Cleanup:
-
Condition an MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the prepared sample extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute this compound with 3 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen at 50 °C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
QuEChERS Protocol (Representative) for this compound in Meat
This is a representative QuEChERS protocol that can be adapted for this compound analysis in meat, based on general procedures for veterinary drug residues.
-
Extraction and Partitioning:
-
Place 10 g of homogenized meat sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
-
Add a d-SPE salt mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The supernatant is ready for analysis, potentially after a solvent exchange step.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in biological samples, from sample preparation to final detection.
Caption: General experimental workflow for this compound analysis.
Conclusion
The choice of a sample cleanup technique for this compound analysis is a trade-off between selectivity, cost, speed, and the complexity of the sample matrix.
-
Immunoaffinity Chromatography (IAC) offers the highest selectivity and is ideal for complex matrices where low detection limits are required.
-
Solid-Phase Extraction (SPE) is a versatile and cost-effective method suitable for a wide range of applications, though it may require more extensive method development to minimize matrix effects.
-
QuEChERS is a rapid and high-throughput method, making it suitable for screening large numbers of samples, but may need optimization for this compound to achieve the same level of cleanup as IAC or SPE.
-
Molecularly Imprinted Polymer (MIP) SPE presents a promising alternative, offering high selectivity and robustness, though the availability of commercial MIPs for this compound may be limited.
Researchers should carefully consider the specific requirements of their analysis to select the most appropriate sample cleanup technique. The data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. [Simultaneous determination of six zeranols in milk samples by immunoaffinity solid phase extraction coupled with ultra-performance convergence chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue determination of this compound and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chloramphenicol and zeranols in pig muscle by immunoaffinity column clean-up and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Commercial Zeranol ELISA Kits: A Comparative Guide
For researchers, scientists, and drug development professionals tasked with the detection of Zeranol, a synthetic non-steroidal estrogen growth promoter, the selection of a reliable and sensitive detection method is paramount. Enzyme-linked immunosorbent assays (ELISAs) have emerged as a popular high-throughput screening tool for this purpose. However, the market offers a variety of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by available experimental data, to aid in the selection of the most suitable assay for your research needs.
Comparative Performance of Commercial this compound ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including its sensitivity (limit of detection), specificity (cross-reactivity with related compounds), and the range of validated sample matrices. The following table summarizes the available performance data for several commercial this compound ELISA kits. It is important to note that direct comparison can be challenging as manufacturers may use different validation protocols.
| Feature | Elabscience (Cat. No. E-FS-E126) | Biorex Food Diagnostics | Creative Diagnostics | BioVenic | Randox Food Diagnostics (ZR2421) |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity (LOD/Cut-off) | 0.025 ppb (ng/mL) | 0.5 ppb (in Urine) | Data not publicly available | Data not publicly available | Performance reported as variable[1] |
| Detection Limit in Matrix | 0.5 ppb (in Muscle) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Validated Matrices | Milk, Yogurt, Muscle[2][3] | Meat, Animal-derived food products, Urine[4][5] | Tissue, Urine | Feed, Food | Not specified |
| Cross-Reactivity | Zearalanone: 100%α-Zeranol: 100%Zearalenone: 77.3%α-Zearalenol: 14.3%β-Zearalenol: 13.4%β-Zearalanol: 54.8% | Zearalanone: 447%α-zearalanol (Taleranol): 115%Zearalenone: 24%α-zearalenol: 55% | Data not publicly available | Data not publicly available | Reported to cross-react with naturally occurring Fusarium spp. toxins |
| Sample Recovery Rate | 90% ± 30% | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Incubation Time | 40 min + 15 min | 105 minutes | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below is a summary of a typical experimental workflow for a competitive ELISA for this compound detection, based on the information available for the Elabscience kit.
General Competitive ELISA Workflow for this compound Detection
Caption: General experimental workflow for a competitive this compound ELISA.
Key Steps in the Experimental Protocol (Example: Elabscience Kit)
-
Sample Preparation:
-
For muscle tissue, samples are homogenized.
-
A known weight of the homogenized sample is mixed with a solvent (e.g., ethyl acetate).
-
The mixture is vortexed and centrifuged to separate the phases.
-
The supernatant containing this compound is collected and dried.
-
The residue is redissolved in the sample diluent provided with the kit.
-
-
ELISA Procedure:
-
Competitive Binding: 50 µL of the prepared sample or standard is added to the wells of the microplate, which are pre-coated with a this compound antigen. Subsequently, 50 µL of HRP-conjugated anti-Zeranol antibody is added. During a 30-minute incubation at 25°C, the free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: The plate is washed multiple times to remove unbound antibodies and other components.
-
Substrate Reaction: A substrate solution is added to the wells. The HRP enzyme bound to the antibody catalyzes a colorimetric reaction.
-
Stopping the Reaction: A stop solution is added to terminate the reaction, resulting in a stable color.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at 450 nm.
-
The absorbance is inversely proportional to the concentration of this compound in the sample.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve.
-
Mechanism of Action: this compound Signaling Pathway
This compound exerts its biological effects by acting as an estrogen agonist. It binds to estrogen receptors (ERs), primarily ERα and ERβ, initiating a signaling cascade that mimics the effects of endogenous estrogens like estradiol. This interaction can lead to the regulation of gene expression associated with growth and cell proliferation.
Caption: Simplified signaling pathway of this compound as an estrogen agonist.
Conclusion
The selection of a commercial this compound ELISA kit should be based on a thorough evaluation of its performance characteristics in the context of the specific research application. While the Elabscience kit provides a comprehensive set of performance data, including sensitivity, cross-reactivity, and recovery rates for various matrices, data for other commercial kits is less publicly detailed. It is evident that there is variability among commercial kits, as highlighted by reports of some kits showing significant cross-reactivity with other mycotoxins, potentially leading to false-positive results. Therefore, it is highly recommended that researchers perform in-house validation of their chosen ELISA kit using their specific sample matrices to ensure data accuracy and reliability. For confirmatory analysis, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) should be employed.
References
A Comparative Toxicogenomic Analysis of Zeranol and Estradiol
An in-depth examination of the similarities and differences in the genomic and cellular impacts of the synthetic estrogen Zeranol and the natural hormone estradiol reveals overlapping but distinct toxicogenomic profiles. While both compounds exert their primary effects through estrogen receptors, subtle variations in gene regulation and signaling pathway activation underscore their unique biological activities.
This compound, a synthetic non-steroidal estrogen, is widely used as a growth promoter in the U.S. beef industry. Its structural similarity to the natural estrogen 17β-estradiol allows it to bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the endogenous hormone.[1][2][3] This estrogenic activity has raised concerns about its potential impact on human health, particularly in relation to hormone-dependent cancers like breast cancer.[4][5] Toxicogenomic studies, which analyze the expression of a large number of genes simultaneously, provide a powerful tool to compare the molecular mechanisms of this compound and estradiol and to assess their potential risks.
Comparative Gene Expression Analysis
Studies utilizing human breast cancer cell lines, such as MCF-7, have demonstrated that this compound and estradiol regulate a common set of estrogen-responsive genes. However, the potency and specificity of this regulation can differ between the two compounds.
In MCF-7 cells, both this compound and 17β-estradiol have been shown to be about equally potent in regulating the expression of genes like pS2 (also known as TFF1) and TGFβ3. In contrast, this compound is significantly more potent in down-regulating the MRG1/p35srj gene, with effects detectable at femtomolar concentrations, whereas 17β-estradiol is several orders of magnitude less potent. Conversely, the GST mu3 gene is more sensitive to 17β-estradiol than to this compound.
These gene-specific differences in potency suggest that while both compounds act through the estrogen receptor, the resulting conformational changes in the receptor and its interaction with co-regulatory proteins may vary, leading to differential gene expression profiles.
Table 1: Comparative Potency of this compound and Estradiol on Estrogen-Regulated Genes in MCF-7 Cells
| Gene | Effect of this compound | Effect of Estradiol | Relative Potency |
| pS2 (TFF1) | Upregulation | Upregulation | Approximately Equal |
| TGFβ3 | Upregulation | Upregulation | Approximately Equal |
| MRG1/p35srj | Downregulation | Downregulation | This compound >> Estradiol |
| GST mu3 | Upregulation | Upregulation | Estradiol > this compound |
Source: Adapted from Leffers et al., Human Reproduction, 2001.
Impact on Cell Cycle and Apoptosis Regulation
Both this compound and estradiol have been shown to influence the expression of genes critically involved in cell cycle progression and apoptosis. At low concentrations, this compound has been observed to promote the proliferation of ER-positive breast cancer cells. This proliferative effect is associated with the upregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle, and the downregulation of tumor suppressor genes like p53 and the cyclin-dependent kinase inhibitor p21. Estradiol is also known to stimulate cell proliferation in ER-positive breast cancer cells through similar mechanisms, involving the activation of E2F1 and its downstream target genes.
Interestingly, at high concentrations, this compound exhibits an inhibitory effect on the growth of both ER-positive and ER-negative breast cancer cells, suggesting an ER-independent mechanism of action at higher doses. This high-dose effect is linked to the induction of apoptosis, as indicated by the upregulation of p53.
Table 2: Effects of this compound and Estradiol on Key Cell Cycle and Apoptosis Regulators
| Gene/Protein | Effect of Low-Dose this compound | Effect of Estradiol | Cellular Process |
| Cyclin D1 | Upregulation | Upregulation | Cell Cycle Progression |
| p53 | Downregulation | (Not consistently reported) | Tumor Suppression/Apoptosis |
| p21 | Downregulation | (Not consistently reported) | Cell Cycle Arrest |
Source: Compiled from multiple studies.
Signaling Pathway Activation
The primary mechanism of action for both this compound and estradiol is the activation of estrogen receptors, which function as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Beyond this classical genomic pathway, both compounds can also initiate rapid, non-genomic signaling events. These are mediated by a subpopulation of estrogen receptors located at the cell membrane. Activation of these membrane-associated ERs can lead to the rapid activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
References
- 1. Characterization of the estrogenic activities of zearalenone and this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Down-Regulates p53 Expression in Primary Cultured Human Breast Cancer Epithelial Cells through Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpp.org [bcpp.org]
- 4. This compound induces cell proliferation and protein disulfide isomerase expression in mammary gland of ACI rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Derived from this compound-implanted ACI Rats Promotes the Growth of Human Breast Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Proper Disposal of Zeranol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Zeranol, this guide outlines procedural steps for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, institutional and regulatory guidelines.
This compound is a non-steroidal estrogen agonist used as a veterinary drug. Due to its hormonal activity and potential environmental impact, proper disposal is crucial to ensure laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: When working with powdered this compound, take care to prevent the generation and dispersal of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Step-by-Step Disposal Procedures
The primary method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department as hazardous waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, weigh boats, contaminated pipette tips, gloves, and bench paper, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless approved by your EHS department.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The date of first waste addition and the responsible personnel's contact information should also be included.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials. Keep containers tightly sealed except when adding waste.
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
4. Final Disposal:
-
Once a waste container is full or has reached the institutional time limit for storage in an SAA, contact your EHS department to arrange for pickup and disposal.
-
Do not dispose of any this compound-containing waste down the drain or in the regular trash.
Quantitative Data
While specific disposal-related quantitative data is limited, the following table provides relevant information regarding this compound.
| Parameter | Value | Source(s) |
| Log Pow (Octanol-Water Partition Coefficient) | 3.13 | [1] |
| Biodegradability | Not readily biodegradable | [2] |
| Acceptable Daily Intake (ADI) for total residue | 1.25 µg/kg of body weight per day | [3] |
| Tolerance for residues in sheep edible tissues | 20 ppb | [3][4] |
| Tolerance for residues in cattle edible tissues | Not required |
Experimental Protocols
Disclaimer: There are no standardized, peer-reviewed, and published experimental protocols for the specific chemical degradation of this compound for laboratory disposal purposes. The following conceptual protocol is provided for informational purposes only and is based on general chemical principles for the degradation of related compounds (resorcylic acid lactones and phenols). This protocol must be thoroughly evaluated, validated, and approved by your institution's Environmental Health & Safety (EHS) department before any attempt at implementation.
Conceptual Protocol: Alkaline Hydrolysis and Oxidation
This conceptual method involves two steps: alkaline hydrolysis to open the lactone ring, followed by oxidation to degrade the phenolic structure.
Objective: To conceptually outline a method for the chemical degradation of this compound in a controlled laboratory setting.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
An oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) - Note: The choice of oxidizing agent and reaction conditions must be carefully considered to avoid uncontrolled reactions.
-
Appropriate reaction vessel and stirring apparatus
-
pH meter or pH paper
-
Personal Protective Equipment (PPE) as described above
-
All work must be conducted in a certified chemical fume hood.
Methodology:
-
Preparation:
-
If the this compound waste is solid, dissolve it in a minimal amount of a suitable water-miscible organic solvent (e.g., ethanol, isopropanol).
-
If the waste is already in an organic solvent, ensure it is miscible with the aqueous sodium hydroxide solution.
-
-
Alkaline Hydrolysis (Lactone Ring Opening):
-
Slowly add an excess of 1 M sodium hydroxide solution to the this compound solution while stirring.
-
Gently heat the mixture (e.g., 40-50°C) for a set period (e.g., several hours) to promote the hydrolysis of the lactone ring. The exact temperature and time would need to be determined through validation studies.
-
Monitor the reaction progress if analytical methods are available (e.g., TLC, HPLC).
-
-
Oxidation (Degradation of Phenolic Structure):
-
After the hydrolysis step, cool the solution to room temperature.
-
Slowly and carefully add the chosen oxidizing agent to the reaction mixture with continuous stirring. The reaction may be exothermic, so addition should be controlled.
-
Allow the reaction to proceed for a sufficient time to ensure the degradation of the aromatic ring. This would also require validation.
-
-
Neutralization and Disposal:
-
Once the degradation is deemed complete, neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The final solution must be collected as hazardous waste and disposed of through your institution's EHS department.
-
Important Considerations for this Conceptual Protocol:
-
Validation is essential: This is a conceptual outline. The efficacy of this method for this compound degradation and the safety of the procedure must be rigorously tested and validated on a small scale before being considered for routine use.
-
Byproduct Analysis: The degradation byproducts must be identified and characterized to ensure they are less hazardous than the parent compound.
-
EHS Approval is Mandatory: Do not attempt this or any other chemical degradation procedure without the explicit approval and guidance of your institution's EHS department.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Zeranol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Zeranol. Adherence to these procedural steps is critical to ensure personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified with significant health risks, requiring careful handling.[1] It is identified as a suspected carcinogen, may damage fertility and the unborn child, and can cause organ damage through prolonged or repeated exposure.[2][3]
| Hazard Classification | Description |
| Carcinogenicity | Category 2: Suspected of causing cancer.[3] |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Category 1: Causes damage to the endocrine system and liver through prolonged or repeated exposure. |
| Combustibility | May form combustible dust concentrations in air. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. First aid responders should also use the recommended PPE when the potential for exposure exists.
| PPE Category | Specifications and Best Practices |
| Respiratory Protection | A suitable respirator is required to avoid inhaling dust. If ventilation is insufficient, use local exhaust ventilation. |
| Eye and Face Protection | Wear safety goggles with side-shields. For dusty conditions or potential for direct contact with dusts, mists, or aerosols, wear appropriate goggles and a face shield. An accessible eye wash station should be nearby. |
| Hand Protection | Wear chemical-impermeable gloves. Neoprene or nitrile rubber gloves are recommended. Consider double gloving for added protection. |
| Body Protection | Wear a lab coat or work uniform. Impervious clothing is required. For tasks with a higher risk of exposure, additional garments like sleevelets, aprons, or disposable suits should be used to avoid skin contact. Pant legs should be worn outside of boots to prevent chemicals from entering. |
| Footwear | Wear unlined, chemical-resistant boots that cover the ankles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation through to decontamination.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Demarcate Work Area: Designate a specific area for handling this compound. Ensure it is equipped with local exhaust ventilation.
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Check that all equipment is in good condition and free of holes.
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.
-
Verify Emergency Equipment: Confirm that safety showers and eye wash stations are accessible and operational.
Handling this compound
-
Don PPE: Put on all required PPE in the correct order: gloves first, then the overall, boots, and finally respiratory and eye protection.
-
Grounding: To prevent static discharge that could ignite dust, use electrical grounding and bonding.
-
Minimize Dust Generation: Handle this compound carefully to minimize the creation of dust. Avoid actions like clearing dust from surfaces with compressed air.
-
Portioning and Use: If possible, use closed processing systems. When weighing or transferring the powder, do so in a designated area with local exhaust ventilation.
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.
Post-Handling Decontamination
-
Clean Work Surfaces: Decontaminate all work surfaces and equipment by scrubbing with alcohol.
-
Remove PPE: Remove PPE in the reverse order of donning: eye protection, respirator, boots, overall, and finally gloves.
-
Clothing: Remove any contaminated clothing and wash it separately from other laundry before reuse. Thoroughly clean shoes before wearing them again.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air and get medical attention.
-
Skin Contact: If skin contact occurs, immediately flush the area with soap and plenty of water. Remove contaminated clothing and seek medical attention.
-
Eye Contact: If this compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Get medical attention if irritation develops and persists.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and get medical attention.
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Cleanup: Use full personal protective equipment. Sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal. Avoid actions that would disperse dust into the air. Absorb any solutions with a liquid-binding material like diatomite.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of all waste in accordance with prevailing local, state, and federal regulations. Do not dispose of waste into the sewer system.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of them as unused product.
Mandatory Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
